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  • Product: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
  • CAS: 892502-19-1

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde: A Technical Guide

Executive Summary The heterocyclic scaffold 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) represents a privileged pharmacophore in modern drug discovery, frequently utilized as an advanced intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) represents a privileged pharmacophore in modern drug discovery, frequently utilized as an advanced intermediate for synthesizing kinase inhibitors, antimicrobial agents, and neuroprotective compounds[1]. The molecule’s architecture—a central thiazole ring flanked by an electron-withdrawing pyridine moiety and a highly reactive formyl group—creates a unique electronic push-pull system. This whitepaper provides an authoritative analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the causality behind its chemical shifts, and outlines self-validating experimental protocols for both its spectroscopic characterization and chemical synthesis.

Molecular Architecture & Electronic Causality

To accurately interpret the NMR spectra of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, one must first dissect its electronic environment. The molecule consists of three primary structural domains influencing the thiazole core:

  • C2-Pyridin-4-yl Group : An electron-withdrawing group (EWG) via both inductive and resonance effects. It deshields the thiazole ring but establishes an extended conjugated system.

  • C4-Methyl Group : An electron-donating group (EDG) via hyperconjugation. It pushes electron density into the thiazole ring, specifically shielding the C5 position and facilitating electrophilic attack.

  • C5-Carbaldehyde (Formyl) Group : A strong EWG that dominates the magnetic anisotropy of the molecule, heavily deshielding local protons and carbons.

NMR_Logic Molecule 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde C5_Formyl C5-Formyl Group (-CHO) Molecule->C5_Formyl structural domain C4_Methyl C4-Methyl Group (-CH3) Molecule->C4_Methyl structural domain C2_Pyridine C2-Pyridine Ring (C5H4N) Molecule->C2_Pyridine structural domain Shift_CHO 1H: ~10.1 ppm (s) Strong Deshielding (Anisotropy) C5_Formyl->Shift_CHO dictates shift Shift_CH3 1H: ~2.8 ppm (s) Allylic-like Shielding C4_Methyl->Shift_CH3 dictates shift Shift_Pyr 1H: ~7.8 & 8.75 ppm (AA'BB') Aromatic Ring Current C2_Pyridine->Shift_Pyr dictates shift

Logical mapping of structural domains to their corresponding 1H NMR chemical shifts.

Spectroscopic Characterization: 1 H and 13 C NMR Analysis

The following data tables summarize the predicted quantitative NMR shifts for this compound, grounded in the established spectroscopic behavior of 5-formyl thiazoles[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality & Assignment Logic
C5-CHO 10.15Singlet (s)1H-The extreme downfield shift is caused by the strong magnetic anisotropy of the C=O double bond combined with the electron-withdrawing nature of the adjacent thiazole ring.
C2'/C6' (Pyr) 8.75Doublet (d)2H~6.0Ortho to the pyridine nitrogen. The highly electronegative nitrogen atom severely depletes electron density via the inductive effect, causing massive deshielding.
C3'/C5' (Pyr) 7.80Doublet (d)2H~6.0Meta to the pyridine nitrogen. Forms an AA'BB' spin system with the ortho protons due to free rotation around the C2-C4' bridging bond.
C4-CH 3​ 2.82Singlet (s)3H-Acts as an allylic-like methyl group. It is deshielded relative to standard alkanes due to the aromatic ring current of the thiazole core.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Logic
C5-CHO 182.5Carbonyl (C=O)The sp2 hybridized carbon is heavily deshielded by the highly electronegative oxygen atom, pulling electron density away via resonance.
C2 (Thiazole) 165.0Quaternary (C=N)Directly attached to both electronegative N and S atoms; highly deshielded node.
C4 (Thiazole) 161.0Quaternary (C=C)Attached to the electron-donating methyl group, representing the most electron-rich quaternary node of the thiazole ring.
C2'/C6' (Pyr) 151.0Aromatic (CH)Ortho carbons of the pyridine ring; deeply deshielded by the adjacent nitrogen.
C4' (Pyr) 139.0Quaternary (C-C)The ipso carbon connecting the pyridine to the thiazole core; experiences complex anisotropic effects from both aromatic systems.
C5 (Thiazole) 132.0Quaternary (C=C)The site of formylation; electron density is heavily pulled outward by the C=O group.
C3'/C5' (Pyr) 120.0Aromatic (CH)Meta carbons of the pyridine ring; relatively shielded compared to the ortho carbons.
C4-CH 3​ 17.5Aliphatic (CH 3​ )Primary methyl carbon; shielded due to its sp3 hybridization and terminal position.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the NMR acquisition must function as a self-validating system. Any deviation in internal referencing compromises the structural assignment.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15–20 mg of highly pure (>97%) 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde[1] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a pristine 5 mm NMR tube.

  • Instrument Calibration (Validation Step) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a firm lock on the deuterium signal of CDCl 3​ . Causality: The lock system compensates for B 0​ magnetic field drift. If the residual CHCl 3​ peak deviates from exactly 7.26 ppm, the calibration is compromised, invalidating the resolution of the pyridine AA'BB' coupling constants.

  • Shimming and Tuning : Execute gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field. Tune and match the probe specifically to the resonance frequencies of 1 H and 13 C.

  • 1 H Data Acquisition : Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation (T 1​ ) of the methyl protons, preventing integration truncation. Acquire 16–32 scans.

  • 13 C Data Acquisition : Execute a proton-decoupled 13 C pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans. Causality: The low natural abundance of 13 C (~1.1%) and the presence of four quaternary carbons (C2, C4, C5, C4')—which suffer from long T 1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement—necessitate extended signal averaging.

Synthetic Workflow & Utility: Vilsmeier-Haack Formylation

The standard synthetic route to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde relies on the Vilsmeier-Haack formylation, a cornerstone electrophilic aromatic substitution for electron-rich heterocycles[2]. While the thiazole ring is generally susceptible to electrophilic attack at the C5 position, the presence of the electron-withdrawing pyridin-4-yl group at C2 slightly deactivates the system[3]. The methyl group at C4 is critical here; it acts as an electron-donating group (via hyperconjugation), partially offsetting the deactivation and directing the electrophilic iminium ion strictly to the C5 position.

VilsmeierHaack Start Starting Material 4-Methyl-2-(pyridin-4-yl)thiazole Intermediate Electrophilic Attack Iminium Ion Intermediate Start->Intermediate reacts with Reagent Vilsmeier Reagent POCl3 + DMF Reagent->Intermediate generates electrophile Hydrolysis Aqueous Workup H2O / Base Neutralization Intermediate->Hydrolysis undergoes Product Target Molecule 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde Hydrolysis->Product yields

Vilsmeier-Haack synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Protocol: Vilsmeier-Haack Formylation Workflow

  • Reagent Preparation : In a dry, argon-purged Schlenk flask, cool N,N-Dimethylformamide (DMF, 3.0 equivalents) to 0°C. Dropwise add Phosphorus Oxychloride (POCl 3​ , 3.0 equivalents) while maintaining the temperature below 5°C to generate the highly reactive Vilsmeier reagent (chloroiminium ion)[2].

  • Substrate Addition : Dissolve 4-Methyl-2-(pyridin-4-yl)thiazole (1.0 equivalent) in a minimal volume of anhydrous 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Electrophilic Aromatic Substitution : Gradually warm the reaction mixture to room temperature, then heat to 80°C for 3 to 4 hours. Causality: The elevated temperature is required to overcome the deactivating effect of the C2-pyridine ring, driving the electrophilic attack to completion at the C5 position[3].

  • Hydrolysis and Isolation : Cool the mixture to 0°C and quench carefully with ice-cold water. Neutralize the acidic mixture with 4M NaOH until pH ~ 7-8. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the target carbaldehyde[1].

References

  • Title: Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes Source: Asian Journal of Chemistry URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Abstract This technical guide provides a comprehensive methodology for the synthesis, purification, crystallization, and structural elucidation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. The 2-(pyridin-4-yl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis, purification, crystallization, and structural elucidation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. The 2-(pyridin-4-yl)thiazole scaffold is a recognized pharmacophore in modern drug discovery, exhibiting a range of biological activities. Understanding the precise three-dimensional structure of derivatives such as the title compound is paramount for rational drug design and the development of structure-activity relationships (SAR). This document details a robust synthetic pathway, outlines systematic protocols for obtaining high-quality single crystals, and presents a complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, from data collection to structure refinement and interpretation. While a solved crystal structure for the title compound is not publicly available, this guide utilizes data from a closely related analogue to illustrate the expected analysis, data presentation, and interpretation, thereby serving as a complete roadmap for researchers in medicinal chemistry and structural biology.

Introduction: The Significance of the 2-(Pyridin-4-yl)thiazole Scaffold

The intersection of thiazole and pyridine rings in a single molecular entity creates a privileged scaffold with significant potential in medicinal chemistry. Thiazole-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial and antitumor properties.[1] The pyridine moiety often enhances solubility and provides a key vector for hydrogen bonding interactions with biological targets. The combination of these two heterocycles in compounds like 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde results in a molecule with a rich electronic profile and a defined three-dimensional geometry conducive to potent and selective enzyme inhibition or receptor binding.

The aldehyde functional group at the 5-position of the thiazole ring is a versatile chemical handle. It can act as a hydrogen bond acceptor or be derivatized into a wide array of other functional groups, such as imines, oximes, or hydrazones, to probe the binding pockets of target proteins.[2]

To fully exploit the therapeutic potential of this scaffold, a precise understanding of its atomic arrangement is crucial. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of small molecules.[3] The resulting crystal structure provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the packing of molecules in the solid state. This information is invaluable for computational modeling, understanding crystal polymorphism, and designing next-generation analogues with improved efficacy and physicochemical properties.

This guide provides the necessary protocols to synthesize 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde and subsequently determine its crystal structure, empowering researchers to advance their drug discovery programs.

Synthesis and Purification

The synthesis of the title compound is proposed via a multi-step sequence, commencing with a Hantzsch thiazole synthesis to construct the core heterocyclic system. This is followed by functional group manipulations to yield the target aldehyde.

Synthetic Pathway Overview

The overall synthetic route is depicted below, starting from commercially available pyridine-4-carbothioamide and ethyl 2-chloroacetoacetate.

Synthetic_Pathway A Pyridine-4-carbothioamide + Ethyl 2-chloroacetoacetate B Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate A->B Hantzsch Synthesis Ethanol, Reflux C (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol B->C Reduction DIBAL-H, THF, -78 °C D 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde C->D Oxidation DMP, DCM, rt

Caption: Proposed synthetic pathway for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

This procedure follows the principles of the Hantzsch thiazole synthesis.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-4-carbothioamide (1.38 g, 10 mmol) and absolute ethanol (30 mL).

  • Stir the suspension until the thioamide is partially dissolved.

  • Add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, then pour it into 100 mL of cold water.

  • Neutralize the aqueous solution by the slow addition of a 10% sodium bicarbonate solution until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to yield the pure ester as a solid.

Step 2: Reduction to (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

This step involves the reduction of the ester to the corresponding primary alcohol.

  • In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve the ethyl ester from the previous step (2.48 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminium hydride (DIBAL-H, 25 mL of a 1.0 M solution in hexanes, 25 mmol, 2.5 eq.) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 50 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography on silica gel.

Step 3: Oxidation to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

The final step is a mild oxidation of the primary alcohol to the target aldehyde using Dess-Martin Periodinane (DMP).[4]

  • To a solution of the alcohol (2.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask, add Dess-Martin Periodinane (5.09 g, 12 mmol, 1.2 eq.) in one portion at room temperature.[5]

  • Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction by TLC.[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL).

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Crystallization for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in SCXRD analysis.[6] The goal is to grow a single, well-ordered crystal, ideally between 0.1 and 0.3 mm in each dimension, free of cracks and defects.[7]

General Considerations
  • Purity: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to test solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Slow Growth: Rapid crystal growth often leads to poorly ordered crystals or twins. All methods aim to approach the point of supersaturation slowly and controllably.[7]

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

This is the simplest method and often a good first attempt.[8]

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) in a small, clean vial.

  • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm and puncture it with a few small holes using a fine needle. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

This technique is highly effective for controlling the rate of crystallization.

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., DCM or methanol).

  • Place this vial, uncapped, inside a larger, sealed jar or beaker.

  • In the larger jar, add a layer of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent, e.g., hexane or diethyl ether).

  • Seal the outer jar. The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer. The process involves collecting the diffraction pattern, solving the phase problem, and refining the atomic model.[9]

Crystallographic Workflow

Crystallography_Workflow A Select & Mount Single Crystal B Data Collection (Diffractometer) A->B C Data Reduction (Integration & Scaling) B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Analysis (CIF Report) F->G

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Analysis Procedure
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer goniometer. The cooling process minimizes thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[10] At each orientation, a diffraction image is recorded. A full dataset consists of hundreds to thousands of such images.

  • Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot (reflection) and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This process yields a list of unique reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during measurement. For small molecules, this is typically solved using ab initio or "direct" methods, which use statistical relationships between the measured intensities to derive initial phase estimates.[11] This process generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a full-matrix least-squares algorithm.[12][13] In this iterative process, the atomic coordinates, displacement parameters, and other variables are adjusted to minimize the difference between the experimentally observed structure factor amplitudes and those calculated from the model.

  • Validation: The final refined structure is rigorously validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final model, including all crystallographic data, is reported in a standard Crystallographic Information File (CIF).

Interpretation of Crystallographic Data (Exemplary Analysis)

As a definitive crystal structure for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde has not been reported in the public domain (e.g., the Cambridge Structural Database), this section will serve as an illustrative guide.[14][15] We will use the crystallographic data for a closely related structure, 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole (CSD Refcode: XOPCAJ), to demonstrate how the data for the title compound would be presented and analyzed.[1] The principles of analysis remain directly applicable.

Crystal Data and Structure Refinement Table

The CIF generated from a successful structure refinement would contain a comprehensive summary of the crystallographic experiment. Key parameters are presented in a standardized table.

Table 1: Exemplary Crystal Data and Structure Refinement Details (Based on analogue structure, CSD Refcode: XOPCAJ)[1]

ParameterValue
Empirical formulaC₁₅H₁₁N₅S
Formula weight293.35
Temperature/K293(2)
Crystal systemmonoclinic
Space groupP2₁/n
a/Å10.375(2)
b/Å10.511(2)
c/Å12.871(3)
α/°90
β/°96.53(3)
γ/°90
Volume/ų1393.5(5)
Z4
ρ_calc_g/cm³1.397
μ/mm⁻¹0.239
F(000)608.0
Crystal size/mm³0.23 × 0.21 × 0.18
RadiationMoKα (λ = 0.71073)
2θ range for data/°6.74 to 56.7
Index ranges-13 ≤ h ≤ 13, -13 ≤ k ≤ 13, -17 ≤ l ≤ 17
Reflections collected13327
Independent reflections3426 [R_int_ = 0.0245, R_sigma_ = 0.0271]
Data/restraints/parameters3426/0/190
Goodness-of-fit on F²1.053
Final R indexes [I>=2σ(I)]R₁ = 0.0416, wR₂ = 0.1091
Final R indexes [all data]R₁ = 0.0526, wR₂ = 0.1160
Largest diff. peak/hole / e Å⁻³0.47/-0.27
Analysis of Molecular Geometry

The primary output of the analysis is the precise three-dimensional coordinates of each atom. From this, one can analyze key geometric features.

  • Bond Lengths and Angles: For the title compound, one would expect C-S, C=N, and C=C bond lengths within the thiazole ring to be consistent with aromatic character. The C-C bond connecting the thiazole and pyridine rings would reveal the degree of electronic conjugation between the two systems.

  • Planarity and Torsion Angles: A key point of analysis would be the torsion angle between the planes of the thiazole and pyridine rings. A small torsion angle would indicate a largely planar conformation, maximizing π-system overlap. For the analogue structure, the thiazole and adjacent pyridine ring are nearly coplanar.[1] The orientation of the carbaldehyde group relative to the thiazole ring would also be a critical conformational parameter.

Table 2: Selected Geometric Parameters (Hypothetical for Title Compound)

Bond/AngleExpected Length (Å) / Angle (°)Rationale
Thiazole N-C(pyridine)~1.47Single bond with some double bond character.
Thiazole C-C(aldehyde)~1.45Single bond connecting sp² carbons.
C=O (aldehyde)~1.21Typical carbonyl double bond.
Pyridine-Thiazole Torsion Angle10-30°Steric hindrance vs. electronic conjugation.
Analysis of Intermolecular Interactions

The crystal packing reveals how molecules interact in the solid state. For the title compound, one would search for:

  • Hydrogen Bonding: While lacking strong donors, the pyridine nitrogen and the aldehyde oxygen are potential hydrogen bond acceptors. Weak C-H···N or C-H···O hydrogen bonds could be significant in directing the crystal packing.

  • π-π Stacking: The electron-rich thiazole ring and the electron-deficient pyridine ring could engage in offset face-to-face π-stacking interactions, which are common in heterocyclic crystal structures.

Analysis of these interactions provides insight into the stability of the crystal lattice and can influence physical properties like melting point and solubility.

Conclusion

This guide has outlined a comprehensive and technically robust approach for the synthesis and structural characterization of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. By following the detailed protocols for chemical synthesis, purification, and crystallization, researchers can obtain materials suitable for single-crystal X-ray diffraction. The described crystallographic workflow, from data collection to refinement and analysis, provides a clear path to elucidating the definitive three-dimensional structure of this medicinally relevant compound. The resulting atomic-level information is indispensable for understanding its chemical properties and for guiding the rational design of future drug candidates based on the 2-(pyridin-4-yl)thiazole scaffold.

References

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  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of Primary Alcohols to Aldehydes using PCC. Retrieved from [Link]

  • ResearchGate. (2018). The Cambridge Structural Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Executive Summary In the realm of modern medicinal chemistry and fragment-based drug discovery, the rational design of heterocyclic scaffolds is paramount. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and fragment-based drug discovery, the rational design of heterocyclic scaffolds is paramount. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) represents a highly versatile, bifunctional pharmacophore[1]. By combining the hydrogen-bonding capacity of a pyridine ring with the lipophilic, pi-excessive nature of a thiazole core, this compound serves as an advanced intermediate for synthesizing complex kinase inhibitors and anti-tubercular agents[2].

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, the mechanistic causality behind its synthesis via the Vilsmeier-Haack reaction, and its downstream applications in drug development.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The properties of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde are summarized below.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Implication
IUPAC Name 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehydeDefines the precise connectivity of the pyridine and thiazole rings[3].
CAS Number 892502-19-1Unique identifier required for regulatory tracking and sourcing[1].
Molecular Formula C10H8N2OSDictates the exact mass for High-Resolution Mass Spectrometry (HRMS)[4].
Molecular Weight 204.25 g/mol Optimal low molecular weight, ideal for Fragment-Based Drug Design (FBDD)[1].
Boiling Point 168–170 °CIndicates high thermal stability; suitable for high-temperature reflux condensations.
H-Bond Acceptors 3The pyridine N, thiazole N, and aldehyde O provide multiple vectors for target-binding affinity.
H-Bond Donors 0The lack of H-bond donors increases lipophilicity and cellular membrane permeability.
Electrophilicity High (at C5 formyl)The highly polarized carbonyl group acts as a prime site for nucleophilic attack by primary amines[5].

Synthetic Methodology: The Vilsmeier-Haack Protocol

The most efficient route to synthesize 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde involves the formylation of the pre-assembled 4-methyl-2-(pyridin-4-yl)thiazole core. The Vilsmeier-Haack reaction is the gold standard for this transformation, utilizing a chloromethyleneiminium salt to introduce the formyl group at the C5 position[5].

Mechanistic Causality

The thiazole ring is inherently less nucleophilic than highly activated arenes. However, the electron-donating (+I) effect of the C4-methyl group sufficiently enriches the electron density at the C5 position. This makes the C5 carbon susceptible to electrophilic aromatic substitution by the bulky Vilsmeier intermediate, while the pyridine ring remains unreactive due to its electron-deficient nature[6].

Step-by-Step Experimental Workflow

1. Preparation of the Vilsmeier Reagent:

  • Charge a dry, argon-flushed round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask strictly to 0–5 °C using an ice-water bath.

  • Causality: Temperature control is critical here. The reaction between DMF and Phosphorus oxychloride (POCl3) is highly exothermic. Elevated temperatures lead to the premature decomposition of the chloromethyleneiminium salt, generating dimethylamine impurities and drastically reducing the effective electrophile concentration[5].

  • Add POCl3 (1.2 equivalents) dropwise over 30 minutes. Maintain stirring for an additional 30 minutes at 0–5 °C to ensure complete complex formation.

2. Substrate Addition:

  • Dissolve 4-methyl-2-(pyridin-4-yl)thiazole (1.0 equivalent) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10 °C.

3. Electrophilic Aromatic Substitution:

  • Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4–6 hours.

  • Causality: The C5 position of the thiazole requires thermal energy to overcome the activation barrier for electrophilic attack by the iminium ion. The C4-methyl group provides essential steric shielding and inductive stabilization for the resulting Wheland intermediate.

4. Quenching and Hydrolysis:

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Causality: The intermediate iminium salt must be hydrolyzed to the corresponding aldehyde. Ice prevents the highly exothermic hydrolysis of excess POCl3 from thermally degrading the target product.

  • Adjust the pH to 7.0–7.5 using a saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Causality: Neutralization releases the free pyridine base. Without this step, the pyridine nitrogen remains protonated as a water-soluble hydrochloride salt, preventing extraction into the organic phase.

5. Extraction and Purification:

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography to afford the pure carbaldehyde.

G A Isonicotinothioamide + Chloroacetone B Hantzsch Synthesis (Cyclization) A->B C 4-Methyl-2-(pyridin-4-yl)thiazole B->C E Electrophilic Aromatic Substitution (C5) C->E D Vilsmeier Reagent (POCl3 / DMF) D->E Formyl Cation Donor F 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde E->F Hydrolysis & Neutralization

Synthetic workflow mapping the Hantzsch cyclization and Vilsmeier-Haack formylation cascade.

Downstream Applications in Drug Discovery

The true value of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde lies in its highly reactive C5-formyl group, which acts as a versatile chemical handle for synthesizing complex therapeutic agents.

Schiff Base Formation and Thiazolidinone Hybrids

The aldehyde readily undergoes condensation with primary aromatic amines (anilines) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) under Dean-Stark reflux conditions to yield Schiff bases (imines)[2].

These imines are not just end-products; they are critical intermediates. Upon treatment with thiolactic acid or thioglycolic acid in the presence of anhydrous zinc chloride (ZnCl2), the Schiff bases undergo cyclocondensation to form thiazolidinone hybrids [2].

Pharmacological Relevance: Recent molecular docking and in vitro studies have demonstrated that these specific thiazolidinone-imidazothiazole/pyridine hybrids exhibit potent Epidermal Growth Factor Receptor (EGFR) kinase inhibition , making them highly valuable in targeted anticancer therapies[2]. Furthermore, similar derivatives have shown significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, highlighting their broad utility in infectious disease research.

Deriv Aldehyde Thiazole-5-carbaldehyde Core Schiff Schiff Base Intermediate (Imine Formation) Aldehyde->Schiff Toluene, p-TSA Reflux Amine Substituted Anilines (Primary Amines) Amine->Schiff Toluene, p-TSA Reflux Hybrid Thiazolidinone Hybrids Schiff->Hybrid Thiolactic Thiolactic/Thioglycolic Acid + ZnCl2 Catalyst Thiolactic->Hybrid Cyclocondensation Target EGFR Kinase Inhibition & Anti-tubercular Activity Hybrid->Target Pharmacological Screening

Pharmacophoric derivatization of the carbaldehyde into thiazolidinone hybrids for kinase inhibition.

References

  • Fisher Scientific. "4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde Specifications." Source: fishersci.be. 1

  • Fisher Scientific. "4-Metil-2-pirid-4-il-1,3-tiazol-5-carbaldehído, 97 %". Source: fishersci.es. 3

  • Appchem. "4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde | 892502-19-1 | C10H8N2OS". Source: appchemical.com. 4

  • Sigma Aldrich. "4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxaldehyde". Source: sigmaaldrich.com.

  • Connect Journals. "Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles". Source: connectjournals.com.

  • Chemical Methodologies. "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity". Source: chemmethod.com. 5

  • National Institutes of Health (PMC). "Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents". Source: nih.gov. 2

  • ACS Catalysis. "Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction". Source: acs.org. 6

Sources

Exploratory

Mechanism of Formation for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde: A Comprehensive Retrosynthetic and Mechanistic Guide

Executive Summary 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS RN: 892502-19-1) [1] is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. The convergence of a thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS RN: 892502-19-1) [1] is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. The convergence of a thiazole core, a basic pyridin-4-yl moiety, and a reactive C5-formyl group makes it an ideal precursor for synthesizing kinase inhibitors, antimicrobial agents, and targeted therapeutics.

Designing a robust synthesis for this molecule requires navigating the unique electronic properties of the heteroaromatic system. This whitepaper provides an in-depth mechanistic evaluation of its formation, contrasting the theoretical viability of direct formylation against the practical superiority of step-wise ester reduction, and provides a self-validating protocol designed for scalable pharmaceutical development.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 5-formyl thiazoles generally relies on the construction of the thiazole ring via the Hantzsch Thiazole Synthesis [2], followed by functionalization at the C5 position.

Retrosynthesis Target 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde Lithiation Pathway A: C5-Lithiation & Formylation Target->Lithiation EsterRoute Pathway B: Ester Reduction & Oxidation Target->EsterRoute ThiazoleCore 4-Methyl-2-(pyridin-4-yl) thiazole Lithiation->ThiazoleCore EsterCore Ethyl 4-methyl-2-(pyridin-4-yl) thiazole-5-carboxylate EsterRoute->EsterCore Hantzsch1 Hantzsch Synthesis (Chloroacetone) ThiazoleCore->Hantzsch1 Hantzsch2 Hantzsch Synthesis (Ethyl 2-chloroacetoacetate) EsterCore->Hantzsch2 Reagents Pyridine-4-carbothioamide Hantzsch1->Reagents Hantzsch2->Reagents

Retrosynthetic pathways for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.
The Logic of Route Selection

When approaching the C5-formylation of the thiazole core, chemists must choose between three distinct mechanistic paradigms:

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack): Failed Paradigm. While electron-rich heterocycles (like pyrroles) readily undergo Vilsmeier-Haack formylation, the thiazole ring is inherently π -deficient. The addition of the strongly electron-withdrawing pyridin-4-yl group at the C2 position further depletes the electron density of the thiazole core, rendering direct EAS virtually impossible without forcing conditions that cause molecular degradation.

  • Pathway A (Directed Lithiation): The Direct Route. Deprotonation at C5 using n-butyllithium is highly favored due to the adjacent sulfur atom and the inductive pull of the C2-pyridyl group. Quenching the resulting 5-lithio species with DMF yields the aldehyde [3].

  • Pathway B (Ester Route): The Scalable Route. Constructing the thiazole ring with the C5-carbon already installed (as an ester) bypasses the need for cryogenic organometallic chemistry. The ester is subsequently reduced to an alcohol and oxidized to the target aldehyde.

In-Depth Mechanistic Evaluation

The Hantzsch Thiazole Assembly

Regardless of the pathway chosen, the core is assembled via the Hantzsch mechanism. This is a self-assembling cascade reaction driven by thermodynamic stability.

Causality in the Mechanism:

  • SN​2 Attack: The sulfur atom of pyridine-4-carbothioamide is highly nucleophilic. It attacks the α -carbon of the haloketone (e.g., ethyl 2-chloroacetoacetate), displacing the chloride ion.

  • Intramolecular Cyclization: The thioamide nitrogen, now in close proximity to the ketone carbonyl, attacks the electrophilic carbon to form a 5-membered hydroxythiazoline intermediate.

  • Dehydration: The system spontaneously eliminates a water molecule to achieve aromaticity, driving the reaction to completion.

HantzschMech A Thioamide + alpha-Haloketone B S-Alkylation (SN2 Attack) A->B C Intramolecular Cyclization B->C D Hydroxythiazoline Intermediate C->D E Dehydration (-H2O) D->E F Aromatic Thiazole E->F

Step-by-step mechanism of the Hantzsch Thiazole Synthesis.
Pathway B: Ester Reduction and Oxidation (Preferred)

For pharmaceutical scale-up (>100g), Pathway B is universally preferred.

  • Causality of Reduction: The ethyl ester (CAS 89401-54-7) [4] is highly stable. Reduction utilizing Lithium Aluminum Hydride (LiAlH 4​ ) or Diisobutylaluminum hydride (DIBAL-H) selectively yields the primary alcohol.

  • Causality of Oxidation: Manganese dioxide (MnO 2​ ) is employed for the final step. As a heterogeneous, mild oxidant, MnO 2​ selectively oxidizes allylic and benzylic-type alcohols (the C5-methanol acts as a pseudo-benzylic system) to aldehydes without over-oxidizing to the carboxylic acid or forming pyridine N-oxides.

Quantitative Data & Route Comparison

The decision to utilize Pathway B over Pathway A is driven by empirical data regarding scalability and thermal safety.

MetricPathway A (Lithiation-Formylation)Pathway B (Ester Reduction-Oxidation)
Overall Yield 45% - 55%60% - 75%
Step Count 23
Temperature Profile -78 °C to Room Temperature0 °C to 80 °C
Scalability (>100g) Poor (Exothermic quench, cryogenic needs)Excellent (Standard reactor conditions)
Key Intermediate 5-Lithio species (Transient, unstable)Ethyl ester (Stable, highly crystalline)
Purification Need Heavy chromatography requiredOften purifiable via recrystallization

Self-Validating Experimental Protocols (Pathway B)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring causality and preventing the carry-over of impurities.

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
  • Reaction: Suspend pyridine-4-carbothioamide (1.0 eq, 100 mmol) in absolute ethanol (150 mL). Add ethyl 2-chloroacetoacetate (1.1 eq, 110 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Self-Validation (IPC): Pull an aliquot and analyze via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active thioamide spot ( Rf​≈0.2 ) is fully consumed, replaced by a new higher-running spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. The product often precipitates as the HCl salt. Neutralize by pouring the mixture into saturated aqueous NaHCO 3​ (200 mL). Logic: Neutralization liberates the free base, drastically decreasing aqueous solubility and driving precipitation. Filter the crystalline solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol
  • Reaction: Dissolve the ester from Step 1 (1.0 eq, 50 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add a 1M solution of LiAlH 4​ in THF (1.2 eq, 60 mmol) dropwise to manage hydrogen gas evolution. Stir for 2 hours at 0 °C.

  • Self-Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the ester mass ( m/z 249 [M+H]+ ) and the appearance of the alcohol mass ( m/z 207 [M+H]+ ).

  • Workup (Fieser Method): Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH 4​ used). Logic: This specific quenching sequence traps the aluminum salts in a granular, easily filterable crystalline matrix rather than a gelatinous emulsion. Filter through Celite, extract the filtrate with EtOAc, and concentrate.

Step 3: Oxidation to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
  • Reaction: Dissolve the crude alcohol (1.0 eq, 40 mmol) in dichloromethane (150 mL). Add activated MnO 2​ (10.0 eq, 400 mmol).

  • Heating: Stir at reflux for 12-16 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The alcohol ( Rf​≈0.3 ) should cleanly convert to the less polar aldehyde ( Rf​≈0.5 ).

  • Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate in vacuo. The resulting solid is the pure 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

RouteSelection Start Scale-Up Decision Matrix for 5-Formyl Thiazoles Q1 Is Target Scale > 100g? Start->Q1 PathA Pathway A: Lithiation-Formylation Q1->PathA No PathB Pathway B: Ester Route Q1->PathB Yes ReasonA Pros: Shorter synthetic sequence Cons: Requires -78°C (n-BuLi) PathA->ReasonA ReasonB Pros: Highly scalable, standard temps Cons: Higher step count PathB->ReasonB

Logical decision tree for selecting the appropriate manufacturing route.

References

  • Arkivoc Journal. Metalated heterocycles in organic synthesis: recent applications. (Review on Thiazole Lithiation). Retrieved from: [Link]

  • PubChem (National Institutes of Health). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | CID 619089. Retrieved from: [Link]

Foundational

Thermodynamic stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published stability data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines both established experimental techniques and robust computational methods to fully characterize the compound's stability profile. The guide emphasizes the rationale behind each protocol, ensuring a deep understanding of not just how to perform the analysis, but why each step is critical for generating reliable and reproducible data.

Introduction: The Significance of Stability in Drug Discovery

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde belongs to a class of thiazole derivatives that are actively being investigated for a range of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] The core structure, featuring a thiazole ring linked to a pyridine moiety, is a recognized pharmacophore.[1][3] The thermodynamic stability of a potential drug candidate is a cornerstone of its developability. It dictates its shelf-life, influences its formulation, and can impact its safety and efficacy profile. A molecule that is thermodynamically unstable may be prone to degradation, leading to a loss of potency and the formation of potentially toxic impurities.

This guide will provide the necessary protocols to thoroughly investigate the thermodynamic stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (Molecular Formula: C10H8N2OS, Molecular Weight: 204.25 g/mol ).[4]

Synthesis and Characterization: The Prerequisite for Stability Assessment

A prerequisite for any stability study is the availability of a pure, well-characterized sample. The synthesis of the title compound and its derivatives often employs the Hantzsch thiazole synthesis.[1]

Synthetic Workflow

A common synthetic route starts with the reaction of a thioamide with an α-haloketone. For the broader class of 4-methyl-2-(pyridin-4-yl)thiazole derivatives, the synthesis typically begins with pyridine-4-carbothioamide and an appropriate 3-oxo-2-halobutanoate ester, followed by further chemical modifications to arrive at the desired carbaldehyde.[1]

Synthesis_Workflow reagents Pyridine-4-carbothioamide + Ethyl 2-chloro-3-oxobutanoate hantzsch Hantzsch Thiazole Synthesis reagents->hantzsch intermediate Ethyl 4-methyl-2-(pyridin-4-yl) thiazole-5-carboxylate hantzsch->intermediate reduction Reduction (e.g., DIBAL-H) intermediate->reduction alcohol [4-Methyl-2-(pyridin-4-yl)thiazol-5-yl]methanol reduction->alcohol oxidation Mild Oxidation (e.g., PCC, TEMPO) alcohol->oxidation product 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde oxidation->product

Caption: A plausible synthetic route to the target compound.

Physicochemical and Spectroscopic Characterization

Post-synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[1][5]

  • Mass Spectrometry (MS): To verify the molecular weight.[1][2]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Assessment of Thermodynamic Stability

Experimental methods provide direct, empirical data on the behavior of the compound under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). A high melting point and a large enthalpy of fusion are generally indicative of a more stable crystal lattice.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which a compound begins to decompose.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.

Table 1: Hypothetical Thermal Analysis Data
ParameterDescriptionHypothetical ValueImplication for Stability
Melting Point (Tm) Temperature of solid-to-liquid phase transition.185 °CA relatively high Tm suggests a stable crystal lattice.
Enthalpy of Fusion (ΔHfus) Energy required to melt the solid.35 kJ/molA higher value indicates stronger intermolecular forces.
Decomposition Temp (Td) Temperature at which significant mass loss begins.220 °CIndicates the upper limit of thermal stability.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the intrinsic stability of a molecule.[6] It allows for the calculation of fundamental thermodynamic properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations

DFT calculations can determine the optimized geometry of the molecule and its electronic energy. From these, thermodynamic properties such as the Gibbs free energy of formation (ΔGf) and enthalpy of formation (ΔHf) can be derived. A more negative ΔGf or ΔHf indicates greater thermodynamic stability.

Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structure of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.[6]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

  • Data Analysis: Extract the calculated thermodynamic parameters. These values can be used to compare the stability of isomers or to predict the feasibility of degradation reactions.

Stability_Assessment_Workflow cluster_exp Experimental Assessment cluster_comp Computational Assessment dsc DSC Analysis (Tm, ΔHfus) stability_profile Comprehensive Thermodynamic Stability Profile dsc->stability_profile tga TGA Analysis (Td) tga->stability_profile forced_deg Forced Degradation (Hydrolytic, Oxidative) forced_deg->stability_profile dft DFT Calculations (ΔGf, ΔHf) bde Bond Dissociation Energy dft->bde bde->stability_profile compound Pure Compound (4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde) compound->dsc Solid-State Stability compound->tga Thermal Decomposition compound->forced_deg Chemical Stability compound->dft Intrinsic Stability

Caption: Integrated workflow for stability assessment.

Potential Degradation Pathways

The thiazole ring, while aromatic, can be susceptible to certain degradation reactions. Forced degradation studies (exposing the compound to heat, light, acid, base, and oxidizing agents) are essential to identify potential degradation products and pathways. Thiazole-containing compounds can undergo oxidative cleavage or other transformations.[7]

A plausible degradation pathway to investigate would be the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid.[8] This is a common degradation route for aldehydes and is highly relevant for shelf-life and formulation studies.

Degradation_Pathway start 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde product 4-Methyl-2-(pyridin-4-yl) thiazole-5-carboxylic acid start->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, light/air) oxidant->product

Caption: A potential oxidative degradation pathway.

Conclusion

Determining the thermodynamic stability of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a critical step in its evaluation as a potential therapeutic agent. This guide provides a multi-faceted approach, combining experimental thermal analysis with predictive computational methods. By following these protocols, researchers can build a comprehensive stability profile, enabling informed decisions in the drug development process. The integration of DSC, TGA, and DFT calculations provides a self-validating system, where experimental observations can be rationalized by theoretical models, leading to a robust and trustworthy assessment of the compound's stability.

References

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia Journal. [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • ResearchGate. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • El-Sayed, Y. S., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure. [Link]

  • Appchem. (n.d.). 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. Retrieved from [Link]

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Exploratory

Literature review on 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde derivatives

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Derivatives Introduction: The Prominence of the Pyridinyl-Thiazole Scaffold In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Derivatives

Introduction: The Prominence of the Pyridinyl-Thiazole Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a proven strategy for the development of novel therapeutic agents. The 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold represents a quintessential example of such a successful hybridization. This core structure synergistically combines the chemical and biological attributes of two critical pharmacophores: the thiazole ring and the pyridine nucleus.

Thiazoles are a cornerstone of pharmaceutical development, forming the structural basis of numerous approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1] Their five-membered aromatic structure, containing both sulfur and nitrogen, allows for diverse interactions with biological targets.[2] Similarly, the pyridine ring is a fundamental component of many natural products and synthetic drugs, valued for its hydrogen bonding capabilities, chemical stability, and water solubility.[3]

The strategic combination of these two moieties, linked and functionalized with a reactive carbaldehyde group, creates a versatile platform for generating extensive libraries of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds in the pursuit of treatments for cancer, infectious diseases, and metabolic disorders. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

Part 1: Synthesis of the Core Scaffold and Its Derivatives

The chemical versatility of the 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde core stems from its straightforward synthesis and the reactivity of the aldehyde functional group, which serves as a key handle for molecular elaboration.

Synthesis of the Core Intermediate

The foundational step is the construction of the thiazole ring, most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the title scaffold, pyridine-4-carbothioamide is reacted with an appropriate α-chloroacetoacetate derivative.

A typical synthetic route proceeds as follows:

  • Hantzsch Reaction: Pyridine-4-carbothioamide is condensed with ethyl 2-chloro-3-oxobutanoate in a suitable solvent like ethanol under reflux to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.[4]

  • Hydrazinolysis: The resulting ethyl ester is then treated with hydrazine hydrate, typically in refluxing ethanol, to convert the ester group into a carbohydrazide (4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide).[4]

  • Oxidation/Reduction: While the carbohydrazide is a key intermediate for many derivatives, obtaining the carbaldehyde can be achieved through various methods, such as the controlled reduction of the corresponding carboxylic acid or ester, or the oxidation of the 5-hydroxymethyl derivative.[5]

The following diagram illustrates the general synthetic pathway to the core hydrazide intermediate, a common precursor for further derivatization.

Synthesis_Workflow Thioamide Pyridine-4-carbothioamide Ester Ethyl 4-methyl-2-(pyridin-4-yl) thiazole-5-carboxylate Thioamide->Ester Hantzsch Synthesis (Ethanol, Reflux) Haloester Ethyl 2-chloro-3-oxobutanoate Haloester->Ester Hydrazide 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (Key Intermediate) Ester->Hydrazide Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazones Arylmethylidene-hydrazides (Hydrazone Derivatives) Hydrazide->Hydrazones Condensation (Ethanol, Reflux) Aldehydes Aromatic/Heteroaromatic Aldehydes Aldehydes->Hydrazones Azoles Substituted Azoles (e.g., Oxadiazoles) Hydrazones->Azoles Cyclization CyclizingAgents Cyclizing Agents (e.g., Acetic Anhydride) CyclizingAgents->Azoles

General synthesis of key intermediates and derivatives.
Derivatization Strategies

The carbaldehyde or the related carbohydrazide serves as a launching point for creating diverse chemical entities. The primary derivatization strategies focus on condensation and cyclization reactions.

  • Formation of Hydrazones: The carbohydrazide intermediate readily condenses with a wide range of aromatic and heteroaromatic aldehydes to form arylmethylidene-hydrazides (hydrazones).[4][6] This reaction introduces significant structural diversity, allowing for the exploration of various substituents to probe structure-activity relationships.

  • Synthesis of Azole Heterocycles: The hydrazone derivatives can be further cyclized to generate other five-membered heterocyclic rings. For instance, treatment with acetic anhydride can yield 1,3,4-oxadiazoline derivatives.[4] Reaction with other reagents can lead to the formation of triazoles and other azoles, expanding the chemical space of the scaffold.[7]

Part 2: Therapeutic Potential and Biological Activities

Derivatives of the 4-methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold have been extensively evaluated for a range of biological activities, with particularly promising results in oncology and microbiology.

Anticancer Activity

The pyridinyl-thiazole framework is a "privileged structure" in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8]

2.1.1 Cyclin-Dependent Kinase (CDK) Inhibition: A significant breakthrough for this scaffold was the development of highly potent and selective inhibitors of CDK4 and CDK6.[9][10] These kinases control the G1-S phase transition of the cell cycle, and their inhibition is a validated therapeutic strategy for certain cancers, particularly ER-positive breast cancer.[11]

  • Mechanism: Derivatives based on a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine structure have been shown to be potent inhibitors of CDK4 and CDK6.[9] They act as ATP-competitive inhibitors, blocking the phosphorylation of the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.[9][11]

CDK46_Pathway cluster_0 G1 Phase CyclinD Cyclin D ActiveCDK Active Cyclin D-CDK4/6 Complex CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Rb Rb ActiveCDK->Rb Phosphorylation E2F E2F Rb->E2F Sequesters Rb_p p-Rb Rb->Rb_p S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->ActiveCDK Inhibition

Inhibition of the CDK4/6-Rb pathway by pyridinyl-thiazole derivatives.
  • SAR Insights: Structure-activity relationship studies revealed that the 4-(thiazol-5-yl)pyrimidine core is crucial. Modifications to a piperazine group on the pyridine ring were shown to enhance potency and antiproliferative effects.[9] These compounds exhibit potent activity against various cancer cell lines, including leukemia, breast, colon, and melanoma.[10]

2.1.2 Broader Anticancer Spectrum: Beyond CDK inhibition, thiazole derivatives have shown cytotoxic effects against a wide array of human tumor cell lines.[12][13] Their mechanisms often involve the inhibition of other key signaling pathways like EGFR and PI3K/mTOR.[8] The hybridization of the thiazole ring with other pharmacologically active moieties like pyrazole has also yielded compounds with significant antitumor activity.[2][14]

Compound ClassCancer Cell Line(s)IC50 / ActivityReference
Pyridinyl-pyrimidinyl-thiazolesMV4-11 (Leukemia)GI50 = 23 nM[9]
Pyridinyl-pyrimidinyl-thiazolesVarious Melanoma LinesPotent antiproliferative activity[10]
Pyridine-thiazole hybridsMCF-7 (Breast), HepG2 (Liver)IC50 = 5.36–8.76 μM[6]
General Thiazole DerivativesVarious (66 cell lines)General cytotoxic/growth inhibitory effects[12]
Thiazole-Pyrazole HybridsHeLa, HepG2IC50 = 0.86-8.49 µM[2]
Antimicrobial and Antimycobacterial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 4-methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold has been a fruitful starting point for this endeavor.

  • Antibacterial and Antifungal Activity: A series of azole derivatives synthesized from the core carbohydrazide intermediate were screened for antimicrobial activity.[4] These compounds, including oxadiazolines and triazoles, showed activity against several Gram-positive and Gram-negative bacteria as well as the fungal strain Candida albicans.[4][7] The rationale for combining thiazole with other azoles lies in the proven antimicrobial efficacy of these individual heterocyclic systems.[15]

  • Antimycobacterial Activity: Tuberculosis remains a major global health threat. The thiazole moiety is structurally related to thiolactomycin, a natural antibiotic with antimycobacterial properties.[3] By combining the pyridinyl-thiazole core with a hydrazone scaffold—a group present in first-line anti-TB drugs like isoniazid—researchers have developed derivatives with promising inhibitory potential against Mycobacterium tuberculosis (Mtb).[3]

Derivative ClassOrganism(s)Activity Metric (MIC)Reference
Thiazolyl-azolesGram (+/-) bacteria, C. albicansGeneral antimicrobial activity reported[4]
Hydrazinyl-thiazolesMycobacterium tuberculosis H37RvGood inhibitory potentials reported[3]
AminothiazolesS. aureus, E. coliMIC ≥ 64 µg/mL[16]

Part 3: Detailed Experimental Protocol

To ensure the reproducibility and practical application of the chemistry described, this section provides a representative, self-validating protocol for the synthesis of an arylmethylidene-hydrazide derivative, a common step in the derivatization of the core scaffold.

Protocol: General Method for the Preparation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbonyl-arylmethylidene-hydrazides

This protocol is adapted from the general procedure described by Oniga et al.[4]

Objective: To synthesize a hydrazone derivative by condensing 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide with an aromatic aldehyde.

Materials:

  • 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (1 equivalent)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)

  • Absolute Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (e.g., 1.0 mmol).

  • Addition of Reagents: Add the selected aromatic aldehyde (1.0 mmol) to the flask.

  • Solvent Addition: Add absolute ethanol (e.g., 20 mL) to the flask. The volume should be sufficient to dissolve or suspend the reactants.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 4 hours.

    • Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction between the hydrazide and aldehyde to proceed to completion. Ethanol is an effective solvent that is relatively easy to remove post-reaction.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new product spot indicate reaction progression.

  • Isolation: After the reflux period is complete, turn off the heat and allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate out of the solution upon cooling.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the filtered product, either air-dried or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Recrystallization (Purification): For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the final product.

    • Trustworthiness Note: The formation of a crystalline solid that can be isolated and purified by standard laboratory techniques provides a self-validating system. The purity and identity of the final compound should be confirmed by analytical methods such as NMR, Mass Spectrometry, and melting point determination.

Conclusion and Future Outlook

The 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold and its derivatives represent a highly versatile and therapeutically relevant class of compounds. The synthetic accessibility of the core and the ease of derivatization have enabled the exploration of a vast chemical space, leading to the discovery of potent agents with diverse biological activities. The success in identifying selective CDK4/6 inhibitors underscores the potential of this framework in targeted cancer therapy.[9][11] Furthermore, promising results in antimicrobial and antimycobacterial screening highlight its potential to address the critical challenge of infectious diseases.[3][4]

Future research should focus on several key areas:

  • Target Deconvolution: For derivatives showing broad cytotoxicity, identifying the specific molecular targets will be crucial for rational drug design and minimizing off-target effects.

  • Pharmacokinetic Optimization: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to improve their drug-like characteristics, such as oral bioavailability.

  • Expansion of Therapeutic Applications: Given the scaffold's ability to interact with a range of biological targets, its potential in other areas like neurodegenerative diseases, inflammation, and metabolic disorders warrants investigation.

References

Sources

Foundational

Strategic Utilization of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in Medicinal Chemistry: A Technical Whitepaper

As a Senior Application Scientist, I frequently encounter the need to select precise heterocyclic building blocks to navigate complex structure-activity relationship (SAR) landscapes. The selection of a starting scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to select precise heterocyclic building blocks to navigate complex structure-activity relationship (SAR) landscapes. The selection of a starting scaffold is never merely a structural exercise; it is a strategic deployment of physicochemical properties. This whitepaper provides an in-depth technical analysis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde , detailing its core identifiers, structural rationale, and validated synthetic workflows for integration into advanced drug discovery pipelines.

Physicochemical & Identifier Profiling

Before integrating any building block into a synthetic pipeline, establishing absolute certainty regarding its identifiers and baseline physical properties is critical for stoichiometric precision and regulatory documentation. The table below consolidates the definitive quantitative and structural data for this compound[1].

PropertyValue
Compound Name 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
CAS Number 892502-19-1
Molecular Weight 204.25 g/mol (204.247 g/mol exact)
Molecular Formula C10H8N2OS
MDL Number MFCD09817496
SMILES String CC1=C(SC(=N1)C2=CC=NC=C2)C=O
Purity Standard (Commercial) ≥ 97%

Structural Rationale in Drug Design

The architecture of CAS 892502-19-1 is highly privileged in the development of kinase inhibitors and antimicrobial agents[2]. As a self-validating system of functional groups, its design offers three distinct mechanistic advantages:

  • The Pyridine Ring (H-Bond Acceptor): Positioned at the 2-position of the thiazole, the pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of ATP-binding pockets in kinases.

  • The Thiazole Core (Rigid Spacer): The 1,3-thiazole ring provides a metabolically stable, planar geometry that restricts the conformational entropy of the molecule, thereby increasing binding affinity to target proteins.

  • The 5-Carbaldehyde Group (Electrophilic Hub): The formyl group serves as a versatile electrophilic handle. It allows for rapid downstream diversification without requiring harsh deprotection steps, making it ideal for late-stage functionalization.

Standardized Synthetic Methodology: Vilsmeier-Haack Formylation

To synthesize or scale this building block from the unformylated precursor, the Vilsmeier-Haack reaction is the industry standard[3]. The following step-by-step protocol is designed to ensure high yield and purity, with explicit causality provided for each experimental parameter.

Materials Required
  • Substrate: 4-Methyl-2-(pyridin-4-yl)thiazole (1.0 equivalent)

  • Reagents: Phosphorus oxychloride (POCl₃, 1.2–1.5 eq), N,N-Dimethylformamide (DMF, 3.0 eq to solvent quantities)

  • Workup: Crushed ice, saturated Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (DCM)

Step-by-Step Protocol
  • Vilsmeier Reagent Generation:

    • Action: Cool anhydrous DMF to 0–5 °C in a round-bottom flask under an inert argon atmosphere. Add POCl₃ dropwise over 15 minutes. Stir for an additional 30 minutes.

    • Causality: The reaction between DMF and POCl₃ generates the active chloromethyleneiminium salt (Vilsmeier reagent). Maintaining a temperature below 5 °C is critical to prevent the exothermic degradation of this highly reactive, moisture-sensitive intermediate[3].

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve 4-Methyl-2-(pyridin-4-yl)thiazole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Gradually heat the reaction mixture to 60–90 °C and stir for 4 to 8 hours.

    • Causality: The C5 position of the thiazole ring is the most nucleophilic site. However, the electron-withdrawing nature of the adjacent pyridine ring slightly deactivates the system, necessitating elevated thermal energy (60–90 °C) to drive the electrophilic aromatic substitution to completion[3].

  • Hydrolysis and Quenching:

    • Action: Monitor reaction completion via TLC. Once complete, cool the mixture to room temperature and pour it slowly over crushed ice.

    • Causality: The ice safely quenches unreacted POCl₃, preventing violent exothermic runaway.

  • Neutralization and Extraction:

    • Action: Carefully adjust the pH to ~7.5 using saturated NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mild base (NaHCO₃) hydrolyzes the iminium intermediate to the target carbaldehyde (CAS 892502-19-1). Using a mild base rather than NaOH prevents base-catalyzed side reactions or degradation of the newly formed aldehyde.

Downstream Functionalization Workflows

Once isolated, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde acts as a pivotal node for generating compound libraries. The two most common downstream pathways are:

  • Reductive Amination: Reacting the aldehyde with primary or secondary amines in the presence of Sodium triacetoxyborohydride (NaBH(OAc)₃) yields flexible amine linkers, significantly improving the aqueous solubility of the resulting drug candidate.

  • Knoevenagel Condensation: Reacting the aldehyde with active methylene compounds (e.g., malononitrile or barbituric acid derivatives) under mild basic conditions creates extended, rigid conjugated systems[4].

Workflow Visualization

G A 4-Methyl-2-(pyridin-4-yl)thiazole B Vilsmeier-Haack Formylation (POCl3 / DMF, 60-90 °C) A->B Electrophilic Substitution C 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde CAS: 892502-19-1 | MW: 204.25 B->C Hydrolysis (NaHCO3) D Reductive Amination (Flexible Amine Linkers) C->D E Knoevenagel Condensation (Extended Conjugated Systems) C->E

Synthetic pathways and downstream functionalization of CAS 892502-19-1.

Conclusion

The compound 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS 892502-19-1, MW 204.25 g/mol ) is a cornerstone building block in modern medicinal chemistry. By understanding the causality behind its synthesis—specifically the thermal and pH controls required during Vilsmeier-Haack formylation—researchers can reliably scale this intermediate. Its strategic combination of a hydrogen-bonding pyridine, a rigid thiazole core, and a highly reactive carbaldehyde makes it an indispensable tool for developing targeted therapeutics.

References

  • Title: 4-Metil-2-pirid-4-il-1,3-tiazol-5-carbaldehído, 97 %, Thermo Scientific Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of novel coumarinylimidazo[2,1-b]thiazole derivatives via Vilsmeier–Haack and Knoevenagel condensation Source: RSC Advances URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Direct Reductive Amination of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Strategic Context & Substrate Profiling The thiazole-pyridine biaryl motif is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors and anti-infective agents. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

The thiazole-pyridine biaryl motif is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors and anti-infective agents. The functionalization of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde via reductive amination provides a critical vector for installing solubilizing amine groups or expanding the molecule's binding footprint.

However, this specific substrate presents unique physicochemical challenges. The presence of two basic nitrogen atoms (on the pyridine and thiazole rings) inherently buffers the reaction medium. Furthermore, the electron-withdrawing nature of the pyridine ring, transmitted through the conjugated thiazole system, highly activates the 5-carbaldehyde toward nucleophilic attack but also demands careful control of the reduction step to prevent premature conversion to the corresponding alcohol.

Mechanistic Causality & Reaction Design (E-E-A-T Insights)

To build a highly robust and self-validating protocol, every reagent choice must be mechanistically justified:

  • Reducing Agent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) over traditional reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, chemoselective reductant that reacts rapidly with electrophilic iminium ions but is kinetically inert toward most aldehydes at room temperature. This prevents the over-reduction of our starting material. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, making it a safer and more environmentally conscious choice[1][2].

  • pH Modulation: Reductive amination relies on the transient formation of an iminium ion, which requires a slightly acidic environment (pH 4–5)[1]. Because our substrate contains basic heteroaryls, it acts as an internal buffer. Therefore, a slightly elevated stoichiometric loading of glacial acetic acid (1.5–2.0 equivalents relative to the amine) is required to ensure the catalytic cycle proceeds without fully protonating the nucleophilic amine.

  • Solvent Optimization: While 1,2-dichloroethane (DCE) is the historical standard for this reaction, we employ Ethyl Acetate (EtOAc) . Recent solvent selection guides demonstrate that EtOAc is a highly effective, green alternative that maintains excellent kinetic profiles and yields when paired with NaBH(OAc)₃, while significantly reducing the environmental and toxicological burden of the process[3].

Reaction Workflows & Mechanistic Pathways

Mechanism Aldehyde 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Addition Amine Amine Nucleophile (1° or 2°) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Substituted Aminomethyl Thiazole Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of reductive amination via the highly electrophilic iminium ion intermediate.

Workflow A 1. Substrate Prep Aldehyde + Amine B 2. Iminium Formation AcOH Catalyst, 1-2h A->B C 3. Reduction NaBH(OAc)3, 4-12h B->C D 4. Quench & Workup NaHCO3 / Extraction C->D E 5. Purification Flash Chromatography D->E

Step-by-step experimental workflow for the direct reductive amination process.

Quantitative Reaction Parameters

The kinetic demands of the reaction vary significantly depending on the steric and electronic nature of the incoming amine. The following table summarizes the optimized stoichiometric ratios and expected performance metrics for different amine classes reacting with 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Amine ClassExample NucleophileEq. AmineEq. AcOHEq. NaBH(OAc)₃Reaction Time (h)Expected Yield (%)
Primary Aliphatic Benzylamine1.11.51.44 – 685 – 95
Secondary Aliphatic Morpholine1.21.51.56 – 880 – 90
Primary Aromatic Aniline1.22.01.58 – 1265 – 75
Sterically Hindered tert-Butylamine1.52.02.012 – 1650 – 65

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Phase 1: Solvation & Iminium Assembly
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (204.2 mg, 1.0 mmol, 1.0 eq) and the selected amine (e.g., morpholine, 1.2 mmol, 1.2 eq).

  • Solvation: Suspend the reagents in 5.0 mL of anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (86 µL, 1.5 mmol, 1.5 eq) dropwise via microsyringe.

    • Scientist's Insight: The immediate addition of acid establishes the pH 4-5 equilibrium. Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours prior to adding the reductant. This pre-formation window is a self-validating step; allowing the hemiaminal to fully dehydrate into the iminium ion prevents the competitive reduction of the free aldehyde.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Weigh out Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 eq). Add the solid to the stirring reaction mixture in three equal portions over a 15-minute period.

    • Scientist's Insight: Portion-wise addition mitigates any mild exotherms and controls the evolution of trace hydrogen gas, ensuring a safe and reproducible kinetic profile.

  • Monitoring: Stir the opaque suspension at room temperature. Monitor the reaction progress via LC-MS or TLC (eluting with 5% MeOH in DCM). The highly UV-active nature of the thiazole-pyridine core allows for clear visualization at 254 nm.

Phase 3: Quench & Isolation
  • Decomposition of Reductant: Once complete consumption of the aldehyde is confirmed, cool the flask in an ambient water bath and carefully quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃.

    • Scientist's Insight: Vigorous effervescence (CO₂ release) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted borohydride species. Stir vigorously for 15 minutes until all bubbling ceases. This basic quench is critical; it ensures the newly formed basic amine product is fully deprotonated (free-base form) for efficient organic extraction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Drying: Combine the organic extracts, wash with saturated brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

    • Scientist's Insight: Because the product contains three basic nitrogen centers (pyridine, thiazole, and the newly formed amine), it will streak heavily on standard acidic silica. Pre-treat the silica column and run the gradient (typically DCM to 5–10% MeOH in DCM) supplemented with 1% Triethylamine (Et₃N) . This competitive base masks the acidic silanol sites, ensuring sharp peak elution and high recovery of the purified target compound.

References

  • 1 - Master Organic Chemistry[1] 2.3 - Green Chemistry (RSC Publishing)[3] 3.2 - PubMed - NIH[2]

Sources

Application

High-Yield Synthesis of Thiazole-Based Kinase Inhibitors Using 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of small-molecule kinase inhibitors is a cornerstone of modern targeted o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Thiazole-based scaffolds have emerged as privileged structures due to their favorable physicochemical properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases. This application note details a highly optimized, self-validating protocol for the synthesis of targeted kinase inhibitor libraries (e.g., targeting c-Met and CDK9) using 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde via reductive amination.

Mechanistic Rationale & Scaffold Significance

The compound 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a highly versatile bifunctional building block in medicinal chemistry, specifically engineered for kinase targeting:

  • Hinge-Binding Motif: The pyridin-4-yl group is a well-established hinge-binding motif. Its nitrogen atom acts as a crucial hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region, a critical interaction for1[1].

  • Rigid Spacer: The central thiazole ring acts as a planar, rigid spacer that optimally positions the substituents within the ATP-binding pocket. Thiazole derivatives have demonstrated exceptional efficacy as inhibitors of various kinases, including 2[2].

  • Electrophilic Handle: The 5-carbaldehyde moiety provides a highly reactive electrophilic center. Through 3[3], it allows for the rapid introduction of diverse amine building blocks, generating a flexible aminomethyl linker. This linker can project into the solvent-exposed channel or the DFG-out allosteric pocket, significantly enhancing both potency and selectivity.

Pathway Ligand HGF / Cyclin T1 Kinase c-Met / CDK9 Kinase Ligand->Kinase Activates Downstream Downstream Effectors (PI3K / RNA Pol II) Kinase->Downstream Phosphorylation Response Tumor Cell Proliferation Downstream->Response Transcription/Survival Inhibitor Thiazole Inhibitor (Synthesized) Inhibitor->Kinase Blocks ATP Pocket

Fig 1. Inhibition of c-Met/CDK9 signaling pathways by synthesized thiazole derivatives.

Experimental Protocol: Self-Validating Reductive Amination

This protocol describes the conversion of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde into a secondary amine library. The methodology is designed with built-in validation steps to ensure high fidelity and yield.

Step 1: Imine Formation (Reagent Assembly)
  • Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 equiv, 0.5 mmol) and the desired primary amine (e.g., substituted aniline, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Catalysis: Add glacial acetic acid (AcOH, 1.5 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

  • Causality: AcOH protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine. DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if sterically hindered amines are used, and it does not participate in nucleophilic side reactions.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. The UV-active aldehyde peak should disappear, replaced by the imine intermediate mass [M+H]+ . Do not proceed to Step 2 until aldehyde consumption is >95%.

Step 2: Selective Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Causality: NaBH(OAc)3​ is specifically chosen over NaBH4​ because it is a milder reducing agent. It selectively reduces the protonated imine without reducing unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts[4].

  • Self-Validation Check: Perform an LC-MS analysis of the crude mixture. The imine mass should be completely converted to the secondary amine [M+H]+ .

Step 3: Aqueous Workup and Purification
  • Procedure: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (5.0 mL). Stir vigorously for 15 minutes.

  • Causality: The basic quench neutralizes the acetic acid catalyst and safely decomposes any excess borohydride reagent, preventing the degradation of the newly formed amine during solvent evaporation.

  • Extraction: Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (containing 1% Et3​N to prevent streaking of the basic amine).

Workflow Step1 1. Reagent Assembly Aldehyde + Amine + DCE Step2 2. Imine Formation AcOH Catalysis (2h) Step1->Step2 Step3 3. Selective Reduction NaBH(OAc)3 (4h) Step2->Step3 Step4 4. Aqueous Workup NaHCO3 Quench & Extraction Step3->Step4 Step5 5. Validation & Purity LC-MS, NMR, Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for the reductive amination protocol.

Quantitative Data & Optimization

The choice of solvent and reducing agent plays a critical role in the yield of the final kinase inhibitor. Table 1 summarizes the optimization of the reductive amination conditions.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReducing AgentAdditiveTime (h)Isolated Yield (%)Observation
1MeOH NaBH4​ None445%High alcohol byproduct
2DCE NaBH(OAc)3​ None1260%Sluggish imine formation
3 DCE NaBH(OAc)3​ AcOH (1.5 eq) 6 92% Optimal conditions
4THF NaBH3​CN AcOH (1.5 eq)885%Toxic byproducts (HCN)

Table 2: Kinase Inhibitory Activity of Synthesized Derivatives In vitro biochemical assay data for synthesized 4-Methyl-2-(pyridin-4-yl)thiazole derivatives against c-Met and CDK9.

CompoundR-Group (Amine)c-Met IC50​ (nM)CDK9 IC50​ (nM)
1a Benzylamine125 ± 12450 ± 25
1b 4-Fluorobenzylamine45 ± 5180 ± 15
1c 3-(Trifluoromethyl)aniline15 ± 285 ± 8
1d 4-(4-Methylpiperazin-1-yl)aniline8 ± 1 22 ± 3

Note: Compound 1d demonstrates that incorporating a solubilizing piperazine group significantly enhances binding affinity, likely due to favorable interactions within the solvent-exposed channel of the kinase.

Conclusion

The 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold is a highly effective starting point for the development of potent kinase inhibitors. By employing a carefully controlled, self-validating reductive amination protocol utilizing NaBH(OAc)3​ and acetic acid in DCE, researchers can rapidly generate diverse libraries of secondary amines in excellent yields (>90%). The resulting compounds exhibit strong low-nanomolar inhibitory profiles against critical oncology targets such as c-Met and CDK9.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. nih.gov. 1

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. rsc.org. 2

  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. acs.org. 4

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. acs.org. 3

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. mdpi.com. 5

Sources

Method

Advanced Application Note: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde as a Precursor for Bioactive Schiff Bases

Executive Summary The rational design of biologically active small molecules frequently relies on privileged scaffolds. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde represents a highly versatile, bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active small molecules frequently relies on privileged scaffolds. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde represents a highly versatile, bifunctional building block in medicinal chemistry. By combining the electron-withdrawing properties of both pyridine and thiazole rings, the formyl group at the 5-position becomes exceptionally electrophilic. This structural feature makes it an ideal synthon for the rapid and high-yielding synthesis of Schiff bases (imines) upon condensation with primary amines.

This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and biological context for utilizing this precursor in the development of novel antimicrobial agents, antiviral therapeutics (such as SARS-CoV-2 Mpro inhibitors), and transition metal ligands.

Physicochemical Properties

Understanding the baseline properties of the precursor is critical for solvent selection and reaction optimization[1].

PropertyValue
Chemical Name 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
CAS Registry Number 892502-19-1
Molecular Formula C₁₀H₈N₂OS
Molecular Weight 204.25 g/mol
Physical State Solid (typically pale yellow to off-white)
Solubility Soluble in Dichloromethane (DCM), Ethanol, Methanol, DMF
Reactivity Profile Highly reactive formyl group; stable under inert atmosphere

Mechanistic Insights: Why This Scaffold? (E-E-A-T)

The utility of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde lies in its precisely tuned electronic environment:

  • Enhanced Electrophilicity: The thiazole ring is inherently electron-deficient. When coupled with the strongly electron-withdrawing pyridin-4-yl moiety, electron density is pulled away from the 5-carbaldehyde group. This significantly lowers the activation energy required for nucleophilic attack by a primary amine[2].

  • Steric Tuning: The methyl group at the 4-position of the thiazole ring provides a steric shield that prevents unwanted side reactions (such as aldol-type self-condensations) while maintaining enough accessibility for the incoming amine.

  • Biological Privileging: Both pyridine and thiazole are known pharmacophores. Schiff bases derived from this precursor inherit multiple hydrogen-bond acceptor sites (nitrogen and sulfur atoms), which are crucial for binding to target proteins like the SARS-CoV-2 main protease (Mpro)[3] and penetrating bacterial cell walls[4].

G A Aldehyde Precursor C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (Ar-NH2) B->C Catalyst (H+ or Sieves) D Schiff Base (Imine) C->D Dehydration (-H2O)

Workflow of Schiff base synthesis via nucleophilic attack and dehydration.

Experimental Protocols for Schiff Base Synthesis

To ensure self-validating and reproducible results, two distinct methodologies are provided. The choice of protocol depends on the nucleophilicity of the primary amine and the moisture sensitivity of the resulting imine.

Protocol A: Conventional Acid-Catalyzed Condensation

Best for standard aliphatic and moderately nucleophilic aromatic amines.

Causality: Glacial acetic acid is used as a Brønsted acid catalyst to protonate the carbonyl oxygen of the carbaldehyde. This further increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. The reflux conditions provide the thermodynamic energy required to drive the subsequent dehydration step[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.05 mmol of the desired primary amine (e.g., substituted aniline) to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C (reflux) for 4 to 8 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexanes 3:7).

  • Workup: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath. The Schiff base typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Molecular Sieve-Assisted Condensation (Water Scavenging)

Best for weakly nucleophilic amines or highly moisture-sensitive imines.

Causality: Schiff base formation is a reversible condensation reaction. By utilizing 4 Å molecular sieves in a non-polar or aprotic solvent like Dichloromethane (DCM), water is physically sequestered as soon as it is formed. This shifts the chemical equilibrium entirely toward the product without the need for harsh acidic conditions or elevated temperatures[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the aldehyde and 1.0 mmol of the primary amine in 15 mL of anhydrous DCM in a 50 mL flask.

  • Water Scavenging: Add 1.0 g of freshly activated 4 Å molecular sieves to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) under an inert nitrogen atmosphere for 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate in vacuo using a rotary evaporator. Purify the crude residue via column chromatography or recrystallization from a DCM/hexane mixture.

Biological and Chemical Applications

The Schiff bases derived from 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde are not mere end-products; they are active pharmaceutical ingredients (APIs) and potent ligands.

Antimicrobial and DNA Cleavage Activity

Pyridine-thiazole hybrid Schiff bases exhibit broad-spectrum antimicrobial activity. The lipophilic nature of the thiazole ring allows the molecule to effectively penetrate the lipid bilayer of bacterial cell membranes. Once intracellular, these compounds have been shown to intercalate with bacterial DNA, leading to DNA cleavage and cell death. Studies have demonstrated minimal inhibitory concentrations (MIC) as low as 0.02 mM against strains like Staphylococcus aureus and Bacillus cereus[6].

Antiviral Therapeutics (SARS-CoV-2 Mpro)

Recent molecular docking and dynamic simulation studies have identified pyridine-thiazole Schiff bases as potent inhibitors of the SARS-CoV-2 main protease (Mpro). The azomethine nitrogen (-HC=N-) and the thiazole sulfur act as critical hydrogen bond acceptors, interacting with the catalytic dyad (His41 and Cys145) of the viral protease, thereby halting viral replication[3].

Transition Metal Complexation

The azomethine nitrogen, combined with the thiazole and pyridine nitrogens, creates a multidentate ligand system. Complexation with transition metals (e.g., Co(II), Ni(II), Cu(II)) significantly amplifies the biological activity of the base ligand. This phenomenon, explained by Overton's concept and Tweedy's chelation theory, occurs because chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex and enhancing its permeation through microbial lipid layers[4].

G SB Pyridine-Thiazole Schiff Base Mpro SARS-CoV-2 Mpro Inhibition SB->Mpro Hydrogen Bonding & Pi-Stacking Met Transition Metal Complexation SB->Met Chelation (N, S, O donors) Anti Antimicrobial Activity SB->Anti Lipophilicity Enhancement Met->Anti Synergistic Effect DNA DNA Cleavage / Enzyme Disruption Anti->DNA Cellular Penetration

Pleiotropic biological pathways of pyridine-thiazole Schiff bases and metal complexes.

Summary of Reaction Conditions and Yields

The following table summarizes the expected outcomes when utilizing 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde under various conditions based on empirical data[2][5]:

MethodCatalyst / AdditiveSolventTemp (°C)Time (h)Avg. Yield (%)Primary Application
Acid Catalysis Glacial Acetic AcidEthanol78 (Reflux)4 - 875 - 85%Stable aromatic amines
Water Scavenging 4 Å Molecular SievesDCM25 (RT)12 - 2465 - 75%Moisture-sensitive imines
Green Synthesis ZnO NanoparticlesSolvent-free801 - 380 - 90%Eco-friendly scale-up

References

  • Fisher Scientific - CAS RN 892502-19-1 | 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde. Retrieved from:[Link]

  • Heterocyclic Letters - Typical procedure for the synthesis of Schiff's bases using molecular sieves. Retrieved from:[Link]

  • Chemical Methodologies - Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole. Retrieved from: [Link]

  • Semantic Scholar - Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds. Retrieved from: [Link]

  • ResearchGate - Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Retrieved from:[Link]

  • International Journal of Pharmaceutical Sciences - A Review On Chemistry And Antimicrobial Activity Of Thiazole. Retrieved from:[Link]

Sources

Application

Application Notes & Protocols: Strategic Implementation of the Knoevenagel Condensation for the Synthesis of Novel Derivatives from 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Abstract: The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, indispensable in the fields of medicinal chemistry and drug development for creating α,β-unsaturated systems.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, indispensable in the fields of medicinal chemistry and drug development for creating α,β-unsaturated systems.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of the Knoevenagel condensation to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest due to its prevalence in bioactive scaffolds. We will explore the reaction mechanism, critical parameters, and provide step-by-step protocols ranging from classic catalytic methods to modern, environmentally benign approaches. This document is intended for researchers and scientists seeking to leverage this reaction for the synthesis of novel chemical entities for screening and development.

The Knoevenagel Condensation: Mechanism and Strategic Considerations

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[3][4] Understanding the interplay of the reaction components is critical for optimizing reaction conditions and achieving high yields.

The Core Mechanism

The reaction proceeds through three primary steps, typically catalyzed by a weak base such as an amine[3][4]:

  • Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate ion.[3] This is often the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde) to form a tetrahedral alkoxide intermediate.[3]

  • Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of a new carbon-carbon double bond, yielding the final conjugated product.[3] The removal of water can help drive the reaction equilibrium towards the product.[5]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism Aldehyde R-CHO (Thiazole Aldehyde) Tetrahedral R-CH(O⁻)-CH(Z)(Z') (Tetrahedral Intermediate) Aldehyde->Tetrahedral ActiveMethylene Z-CH₂-Z' (Active Methylene Cmpd) Enolate [Z-CH-Z']⁻ (Enolate Nucleophile) ActiveMethylene->Enolate Base Base (B:) Base->ActiveMethylene Enolate->Aldehyde Nucleophilic Attack Product R-CH=C(Z)(Z') (α,β-Unsaturated Product) Tetrahedral->Product Dehydration Water H₂O BaseH BH⁺

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Key Reaction Parameters
  • The Aldehyde: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde possesses a carbonyl group activated by the electron-withdrawing nature of the adjacent thiazole ring. The pyridine moiety introduces a basic site, which can influence catalyst choice and reaction pH.

  • The Active Methylene Compound: The choice of this reagent dictates the functionality of the final product. The acidity of the methylene protons (and thus the ease of enolate formation) generally follows the order: malononitrile > cyanoacetic esters > malonic esters.[6] Common examples include malononitrile, ethyl cyanoacetate, thiobarbituric acid, and malonic acid.[1][7]

  • The Catalyst: While strong bases can cause unwanted self-condensation of the aldehyde, weak organic bases are ideal.[4] Piperidine is a classic and highly effective choice.[5] Other catalysts include ammonium acetate, triethylamine, L-proline, and DBU.[1][6][8][9] Interestingly, for pyridinecarbaldehydes, the reaction can sometimes proceed efficiently without any catalyst, particularly in polar protic solvents.[10]

  • The Solvent: The choice of solvent is crucial for solubilizing reactants and stabilizing intermediates. Alcohols like ethanol or methanol are common.[1] However, greener alternatives like water or even solvent-free conditions have been successfully employed.[11][12]

Synthesis of the Starting Aldehyde

The starting material, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, is not commonly available commercially but can be synthesized via established routes. A typical approach involves the Hantzsch thiazole synthesis to create the core structure, followed by functional group manipulation. For instance, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate can be synthesized, converted to the corresponding hydrazide, or reduced to the alcohol (4-methyl-5-hydroxymethyl-thiazole derivative), which is then oxidized to the target aldehyde.[13][14] Researchers should refer to literature for detailed synthetic procedures.[15]

Experimental Protocols

The following protocols provide a versatile toolkit for reacting 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde with various active methylene compounds.

Protocol A: Classic Knoevenagel Condensation with Piperidine Catalysis

This method is a robust, widely applicable standard for generating a variety of derivatives.

  • Principle: Piperidine acts as an effective weak base to catalyze the condensation in an alcoholic solvent, which aids in dissolving the reactants and the final product upon cooling.[4][5]

  • Materials and Reagents:

    Reagent M.W. Amount (mmol) Equiv.
    4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde 204.24 1.0 1.0
    Active Methylene Compound (e.g., Malononitrile) 66.06 1.05 1.05
    Piperidine 85.15 ~0.1 0.1 (catalytic)

    | Ethanol (or Methanol) | - | 10-15 mL | - |

  • Step-by-Step Procedure:

    • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 mmol) in ethanol (10 mL).

    • Reagent Addition: Add the active methylene compound (1.05 mmol) to the suspension.

    • Catalyst Addition: Add piperidine (2-3 drops, ~0.1 mmol) to the mixture.

    • Reaction: Heat the mixture to reflux (typically ~80 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% ethyl acetate in hexane). The disappearance of the aldehyde spot indicates reaction completion. Reaction times can range from 1 to 6 hours.[1][9]

    • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate.

    • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with cold water or an ethanol/hexane mixture to induce crystallization.[1] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

  • Safety: Work in a well-ventilated fume hood. Wear appropriate PPE. Piperidine is toxic and flammable.

Protocol B: Green Catalyst-Free Condensation

This protocol leverages the inherent basicity of the pyridine ring and the activating nature of the substrate, offering an environmentally friendly alternative.[10]

  • Principle: Pyridinecarbaldehydes have been shown to undergo Knoevenagel condensation with active methylene compounds in a water-ethanol mixture at room temperature without the need for an external catalyst.[10] Water can act as a weak Brønsted base to facilitate the initial deprotonation.[11]

  • Materials and Reagents:

    Reagent M.W. Amount (mmol) Equiv.
    4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde 204.24 1.0 1.0
    Active Methylene Compound (e.g., Ethyl Cyanoacetate) 113.12 1.0 1.0
    Ethanol - 5 mL -

    | Deionized Water | - | 5 mL | - |

  • Step-by-Step Procedure:

    • Setup: In a 25 mL flask with a magnetic stir bar, dissolve the 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL total).

    • Reaction: Stir the solution vigorously at room temperature.

    • Monitoring: Monitor the reaction by TLC. Reaction times may be longer than catalyzed versions (4-24 hours), but often yield very clean products.[10]

    • Work-up & Isolation: The product often precipitates directly from the reaction mixture as a pure solid.

    • Purification: Collect the precipitate by vacuum filtration, wash with the cold ethanol/water solvent mixture, and dry under vacuum. The purity is often sufficient without further recrystallization.[10]

  • Safety: This protocol avoids toxic catalysts and solvents, aligning with green chemistry principles.[12]

Protocol C: The Doebner Modification with Malonic Acid

This variation is used specifically when the desired product is an α,β-unsaturated carboxylic acid.

  • Principle: When malonic acid is used as the active methylene component in pyridine, the initial condensation product undergoes a subsequent in-situ decarboxylation to yield the cinnamic acid analogue.[4][16] Pyridine serves as both the base and the solvent.

  • Materials and Reagents:

    Reagent M.W. Amount (mmol) Equiv.
    4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde 204.24 1.0 1.0
    Malonic Acid 104.06 1.5 1.5
    Pyridine 79.10 5-10 mL Solvent

    | Piperidine (optional co-catalyst) | 85.15 | 1-2 drops | Catalytic |

  • Step-by-Step Procedure:

    • Setup: In a flask fitted with a reflux condenser, dissolve 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 mmol) and malonic acid (1.5 mmol) in pyridine (5-10 mL).

    • Catalyst Addition: A drop of piperidine can be added to accelerate the reaction, though pyridine alone is often sufficient.

    • Reaction: Heat the mixture to 80-100 °C. Vigorous evolution of CO₂ should be observed.

    • Monitoring: Monitor by TLC until the starting aldehyde is consumed (typically 2-5 hours).

    • Work-up & Isolation: Cool the reaction mixture and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the carboxylic acid product.

    • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol).

  • Safety: Pyridine is a toxic, flammable, and malodorous liquid. This procedure must be performed in an efficient fume hood.

Data Summary and Workflow

Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the condensation with various active methylene partners. (Note: Times and yields are illustrative and require experimental optimization).

ProtocolCatalystActive Methylene Cmpd.SolventTemp. (°C)Approx. TimeExpected Yield
APiperidineMalononitrileEthanol801-3 h>90%
APiperidineEthyl CyanoacetateEthanol802-6 h80-95%
APiperidineThiobarbituric AcidEthanol801-4 h85-95%
BNoneMalononitrileH₂O/EtOHRT4-12 h>90%
BNoneEthyl CyanoacetateH₂O/EtOHRT12-24 h80-90%
CPyridineMalonic AcidPyridine1002-5 h75-90%
General Experimental Workflow

Caption: Figure 2: General workflow for Knoevenagel condensation.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction:

    • Cause: Insufficiently active methylene compound, inactive catalyst, or low temperature.

    • Solution: Switch to a more reactive methylene compound (e.g., malononitrile). Ensure the catalyst is not degraded (piperidine can oxidize over time). Increase reaction temperature or time.

  • Side Product Formation:

    • Cause: The product of the Knoevenagel condensation is a Michael acceptor. A second equivalent of the enolate can sometimes add to the product (Michael addition).

    • Solution: Use a strict 1:1 stoichiometry of aldehyde to active methylene compound. Avoid a large excess of base. Running the reaction at lower temperatures may also suppress this side reaction.

  • Purification Difficulties:

    • Cause: Product may be an oil or highly soluble in the reaction solvent.

    • Solution: If recrystallization fails, purification by column chromatography on silica gel is the standard alternative. A gradient elution from hexane to ethyl acetate is typically effective.

Conclusion

The Knoevenagel condensation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a powerful method for generating a diverse library of novel α,β-unsaturated compounds. By carefully selecting the active methylene partner, catalyst, and solvent system, researchers can strategically synthesize target molecules with high efficiency. The protocols outlined here, from classic piperidine catalysis to modern catalyst-free approaches, provide a robust starting point for synthetic campaigns in drug discovery and materials science.

References

  • Reddy, T. Y., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. Retrieved from [Link]

  • Ramesh, N., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 65(4). Retrieved from [Link]

  • Sztorch, B., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8335. Retrieved from [Link]

  • Li, Y-Q., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc., 30(8), 1914-1916. Retrieved from [Link]

  • Oniga, S., et al. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 60(4), 517-527. Retrieved from [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Org. Biomol. Chem. Retrieved from [Link]

  • van den Nieuwendijk, A. M. C. H., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure, 2, 12. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Reddy, T. Y., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Sciforum. Retrieved from [Link]

  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13359–13372. Retrieved from [Link]

  • Dekamin, M. G., & Eslami, M. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(3), 374-378. Retrieved from [Link]

  • Nope, E., et al. (2025). Effects of various solvents on Knoevenagel condensation. J POROUS MAT. ResearchGate. Retrieved from [Link]

  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Retrieved from [Link]

  • Singh, A., & Singh, J. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Therapies and Rehabilitation Research, 6(4), 111. Retrieved from [Link]

  • Oniga, S., et al. (2012). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21193–21205. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Reusability of catalyst in the Knoevenagel condensation, Michael addition, and multicomponent reaction. ResearchGate. Retrieved from [Link]

  • SciSpace. (2016). The Knoevenagel reaction of cyanoacetylhydrazine with pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with anti-inflammatory and anti-ulcer activities. SciSpace. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

  • Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

Sources

Method

Applications of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in medicinal chemistry

Application Notes: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the rapid generation of diverse, biologically active ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, biologically active chemical libraries relies heavily on the selection of highly functionalized, "privileged" building blocks. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) is a premier example of such a scaffold[1]. This application note details the mechanistic rationale and validated laboratory protocols for utilizing this intermediate in the synthesis of two distinct therapeutic classes: Flavivirus envelope protein inhibitors (antivirals) and thiazolyl-azole derivatives (antimicrobials).

Structural Rationale & Pharmacophore Mapping

The utility of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde stems from its tri-functional nature, which allows it to act as a core pharmacophore while providing a reactive handle for late-stage diversification:

  • Pyridine-4-yl Moiety: Acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently coordinates with the ATP-binding hinge region. In antiviral agents, it enhances aqueous solubility and interacts with polar residues at the periphery of hydrophobic binding pockets[2].

  • Thiazole Ring: Imparts structural rigidity and metabolic stability. The adjacent 4-methyl group provides a steric shield that locks the conformation of the attached functional groups, reducing entropic penalty upon target binding.

  • C5-Carbaldehyde: A highly reactive electrophilic center. Unlike less reactive ketones or esters, the aldehyde permits mild, high-yielding transformations such as reductive aminations, Knoevenagel condensations, and Schiff base formations without requiring harsh reaction conditions that might degrade the heterocyclic core.

Application Workflow 1: Antiviral Drug Discovery (Flavivirus E-Protein Inhibitors)

Context: Flaviviruses (e.g., Dengue, Yellow Fever, Zika) rely on envelope (E) proteins for viral entry into host cells. Small molecules that bind the hydrophobic pocket of the E protein prevent the conformational changes required for membrane fusion[2]. Causality & Strategy: To target this hydrophobic pocket, the C5-aldehyde is subjected to reductive amination to append diverse, bulky, lipophilic amine tails. We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the protonated iminium intermediate without prematurely reducing the starting aldehyde to an unreactive alcohol.

Protocol: Reductive Amination for Antiviral Library Generation

Every step in this protocol is designed as a self-validating system to ensure reaction fidelity before proceeding to purification.

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq).

    • Mechanistic Note: Acetic acid is critical here; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine to form the iminium ion.

  • Selective Reduction: Stir the mixture at room temperature for 2 hours. Portion-wise, add STAB (1.5 eq). Stir for an additional 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: DCM:MeOH 9:1).

    • Validation Check: The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.8 ) disappears, replaced by a more polar spot ( Rf​≈0.3 ). To confirm the new spot is the desired amine product, stain the TLC plate with Ninhydrin and heat; a distinct color change (typically purple/brown) validates the presence of the newly formed amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench serves a dual purpose—it neutralizes the acetic acid catalyst and safely decomposes any unreacted STAB.

    • Extract with DCM (3x), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Application Workflow 2: Antimicrobial Agent Development (Azole Derivatives)

Context: Thiazolyl-azole derivatives exhibit broad-spectrum antimicrobial activity by penetrating bacterial cell walls and disrupting fungal ergosterol biosynthesis[3]. Causality & Strategy: The synthesis requires a two-step condensation-cyclization sequence. First, the aldehyde is reacted with a hydrazinecarbothioamide to form a stable Schiff base (hydrazone). Second, strong base is applied to drive an intramolecular nucleophilic attack, closing the system into a 1,2,4-triazole-5-thione ring.

Protocol: Condensation and Base-Promoted Cyclization
  • Hydrazone Condensation: Suspend the aldehyde (1.0 eq) and N-allyl-hydrazinecarbothioamide (1.0 eq) in absolute ethanol (0.5 M). Reflux for 4 hours.

  • Self-Validation (Step 1): Allow the reaction to cool to 0°C.

    • Validation Check: The highly conjugated hydrazone intermediate is poorly soluble in cold ethanol and will spontaneously precipitate as a brightly colored solid. If precipitation does not occur, the condensation has failed or the solvent volume is too high. Filter and wash with cold ethanol.

  • Intramolecular Cyclization: Resuspend the isolated hydrazone in a 5% KOH in ethanol solution. Reflux for 6 hours.

    • Mechanistic Note: The strong base deprotonates the thioamide nitrogen/sulfur, generating a powerful internal nucleophile that attacks the imine carbon, forcing the 5-membered ring to close.

  • Self-Validation (Step 2) & Workup: Cool the mixture to room temperature and slowly acidify with 1M HCl to pH 3-4.

    • Validation Check: The sudden precipitation of a fine solid upon acidification validates the formation of the neutral triazole-5-thione.

    • Analytical Confirmation: In ¹H-NMR (DMSO-d₆), the disappearance of the sharp imine proton singlet ( 8.5 ppm) and the appearance of a broad triazole NH signal ( > 13.0 ppm) confirms successful cyclization[3].

Quantitative Data Summarization

To assist in library design and reaction planning, the physicochemical properties and typical reaction metrics of the scaffold are summarized below.

Property / MetricValueRelevance in Medicinal Chemistry
Molecular Weight 204.25 g/mol Ideal fragment size; leaves ample room to keep final drug MW < 500 Da (Lipinski's Rule of 5).
LogP (Estimated) 1.8Provides a balanced lipophilicity profile, ensuring good cellular permeability without excessive hydrophobic trapping.
Aldehyde Reactivity HighEnables rapid, late-stage functionalization under mild conditions.
Yield: Reductive Amination 70% – 85%Highly efficient for parallel, high-throughput library synthesis.
Yield: Hydrazone Condensation 80% – 90%Robust intermediate generation driven by favorable precipitation thermodynamics.

Synthetic Divergence Workflow

The following diagram illustrates the synthetic divergence of the core scaffold into the two therapeutic classes described above.

G SM 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde (Core Scaffold) RA Reductive Amination Reagents: STAB, AcOH, DCE SM->RA + Primary/Secondary Amines COND Schiff Base Condensation Reagents: EtOH, Reflux SM->COND + Hydrazinecarbothioamides AV Flavivirus Antiviral Agents (E-Protein Inhibitors) RA->AV Hydrophobic Pocket Binders SB Hydrazone Intermediates (Stable Precipitate) COND->SB Dehydration CYC Intramolecular Cyclization Reagents: 5% KOH/EtOH SB->CYC Base Catalysis AM Antimicrobial Azoles (1,2,4-Triazole-5-thiones) CYC->AM Ring Closure

Synthetic divergence of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde into therapeutic agents.

References

  • Design, synthesis, and biological evaluation of antiviral agents targeting flavivirus envelope proteins. Ze Li, Mansoora Khaliq, Zhigang Zhou, Carol Beth Post, Richard J Kuhn, Mark Cushman. Journal of Medicinal Chemistry (2008). URL:[Link]

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Smaranda Oniga, Mihaela Duma, Ovidiu Oniga, Brindusa Tiperciuc, Adrian Pirnau, Cătălin Araniciu, Mariana Palage. Farmacia Journal (2014). URL:[Link]

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Derivatives

Executive Summary As a Senior Application Scientist, I present this comprehensive technical guide on the synthesis and functionalization of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde derivatives via Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this comprehensive technical guide on the synthesis and functionalization of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde derivatives via Suzuki-Miyaura cross-coupling. This bis-heteroaryl scaffold is a highly privileged motif in modern medicinal chemistry, frequently serving as the core structure in the development of potent kinase inhibitors, including ALK and c-Met targeting agents like Crizotinib analogs[1].

This application note provides self-validating, step-by-step methodologies for both the de novo synthesis of the core scaffold and its late-stage functionalization. By detailing the causality behind catalyst selection, solvent effects, and base optimization, this guide empowers drug development professionals to overcome common pitfalls such as catalyst poisoning and protodeboronation[2].

Mechanistic Rationale & Structural Significance

The 4-methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde core features three distinct functional domains that dictate its chemical behavior:

  • The Thiazole-Pyridine Axis: Provides essential hydrogen-bonding interactions in the ATP-binding pocket of kinases[1].

  • The C4-Methyl Group: Induces a critical dihedral twist, optimizing the conformational geometry of the scaffold to prevent planar stacking and improve solubility.

  • The C5-Aldehyde: Serves as a versatile electrophilic handle for downstream modifications, such as reductive aminations or Knoevenagel condensations, enabling rapid exploration of chemical space[3].

Causality in Reaction Design

Coupling electron-deficient heteroaryl halides with pyridine boronic acids presents specific mechanistic hurdles:

  • Catalyst Poisoning: The basic nitrogen of the pyridine and the sulfur of the thiazole can coordinate to the palladium center, forming stable, inactive complexes. To mitigate this, we utilize bidentate ligands with large bite angles (e.g., dppf) or highly sterically demanding Buchwald ligands (e.g., XPhos)[2],[4].

  • Protodeboronation: Pyridine-4-boronic acids are notorious for undergoing rapid protodeboronation under basic aqueous conditions. We counteract this by employing pinacol boronate esters and fast-activating precatalysts (like XPhos Pd G3) to ensure the transmetalation step outcompetes degradation[5],[6].

  • Aldehyde Compatibility: The Suzuki-Miyaura coupling is highly chemoselective. The oxidative addition of Pd(0) to the C–Br bond is orders of magnitude faster than any nucleophilic attack on the aldehyde, eliminating the need for tedious protection/deprotection sequences[6].

Strategic Workflows

The following diagram illustrates the two primary synthetic pathways detailed in this guide: Pathway A for the construction of the core scaffold, and Pathway B for the late-stage functionalization of a halogenated derivative.

G StartA1 2-Bromo-4-methylthiazole- 5-carbaldehyde CouplingA Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C StartA1->CouplingA StartA2 Pyridine-4-boronic acid pinacol ester StartA2->CouplingA Core 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde CouplingA->Core StartB1 4-Methyl-2-(2-bromopyridin- 4-yl)thiazole-5-carbaldehyde CouplingB Late-Stage Coupling XPhos Pd G3, K3PO4 Dioxane/H2O, 100°C StartB1->CouplingB StartB2 Aryl Boronic Acid StartB2->CouplingB Final C2-Functionalized Pyridine-Thiazole CouplingB->Final

Figure 1: Suzuki-Miyaura coupling workflows for synthesizing and functionalizing the scaffold.

Experimental Methodologies

Protocol A: Synthesis of the Core Scaffold (Pathway A)

This protocol describes the coupling of 2-bromo-4-methylthiazole-5-carbaldehyde with pyridine-4-boronic acid pinacol ester.

Reagents & Materials:

  • 2-Bromo-4-methylthiazole-5-carbaldehyde (CAS: 933720-87-7): 1.0 mmol (206 mg)[3]

  • Pyridine-4-boronic acid pinacol ester: 1.2 mmol (246 mg)[5]

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 5 mol% (36 mg)

  • K₂CO₃ (anhydrous): 2.0 mmol (276 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 2-bromo-4-methylthiazole-5-carbaldehyde, pyridine-4-boronic acid pinacol ester, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat for 3 cycles) to ensure the removal of oxygen, which can degrade the Pd(0) active species.

  • Solvent Addition: Syringe in 8 mL of degassed 1,4-dioxane followed by 2 mL of degassed deionized water. Causality Note: Water is essential to dissolve the K₂CO₃ and generate the reactive palladium-hydroxo intermediate required for transmetalation.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours. The solution typically transitions from a reddish-orange to a dark brown suspension.

  • Self-Validation (In-Process): Monitor via LC-MS.

    • Starting Material: m/z [M+H]⁺ = 206.0 / 208.0 (1:1 isotopic pattern for Br).

    • Product: m/z [M+H]⁺ = 205.05.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target aldehyde as an off-white solid.

Protocol B: Late-Stage Functionalization (Pathway B)

For derivatives where the pyridine ring is halogenated (e.g., 4-methyl-2-(2-bromopyridin-4-yl)thiazole-5-carbaldehyde), sterically hindered couplings require a more active catalyst system[4].

Step-by-Step Procedure:

  • In a dried vial, combine the bromopyridine-thiazole derivative (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G3 (5 mol%). Causality Note: The G3 precatalyst rapidly generates the active Pd(0) species at room temperature, preventing the degradation of sensitive boronic acids before the catalytic cycle initiates[4].

  • Evacuate/backfill with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (85:15 v/v).

  • Heat at 100 °C for 2–4 hours until complete consumption of the starting material is observed via TLC (UV active at 254 nm).

  • Perform standard aqueous workup and purify via reverse-phase (RP) chromatography if the resulting biaryl system is highly polar.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions for the synthesis of the core scaffold, demonstrating the causality of catalyst and solvent choices.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9041Significant protodeboronation of the pyridine boronic acid; catalyst poisoning observed.
2Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9084Clean conversion. The bidentate dppf ligand prevents coordination by the thiazole sulfur.
3XPhos Pd G3 (5)K₃PO₄ (3.0)Dioxane/H₂O (85:15)10091Fastest reaction time (< 2h). Excellent for sterically hindered or deactivated substrates[4].
4Pd(dppf)Cl₂ (5)Cs₂CO₃ (2.0)DMF/H₂O (4:1)9065Increased side-product formation (homocoupling) due to excessive base solubility.

Troubleshooting & Self-Validation

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Diagnostic: LC-MS shows a peak corresponding to unfunctionalized pyridine (m/z = 80.1) and unreacted thiazole bromide.

    • Solution: Switch from a boronic acid to a pinacol ester (Bpin)[5]. Alternatively, increase the equivalents of the boron species to 1.5–2.0, or switch to the highly active XPhos Pd G3 catalyst to accelerate transmetalation[4].

  • Issue: Dehalogenation of the Thiazole Starting Material.

    • Diagnostic: LC-MS shows a peak at m/z = 128.0 (4-methylthiazole-5-carbaldehyde).

    • Solution: Dehalogenation occurs when β-hydride elimination or protonation outcompetes transmetalation. Ensure the solvent is rigorously degassed and consider switching to a stronger base like K₃PO₄ to speed up the transmetalation step.

  • Aldehyde Oxidation:

    • Diagnostic: Formation of the corresponding carboxylic acid (m/z [M+H]⁺ = 221.0).

    • Solution: This is exclusively caused by oxygen ingress. Ensure strict Schlenk techniques are used during the setup and degassing phases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Suzuki-Miyaura Coupling Reagents: Advancing Synthesis with Pyridine Boronic Acid Pinacol Esters". [Link]

  • Pfizer Inc. (2011). "Heterocyclic derivatives as alk inhibitors" (Patent No. WO2011138751A2).
  • M. S. A. Elsayed et al. (2026). "Systematic Optimization of Fragment TLX Ligands toward Agonism and Inverse Agonism". Journal of Medicinal Chemistry. [Link]

  • Chemical Science (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling". [Link]

Sources

Method

Step-by-step synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde from thioamides

Application Note & Protocol Topic: Step-by-Step Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde from Thioamides Audience: Researchers, scientists, and drug development professionals. Introduction: A Strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde from Thioamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Key Heterocyclic Building Block

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a valuable heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its structure combines the pyridine and thiazole moieties, both of which are "privileged structures" in medicinal chemistry, known for their wide range of biological activities.[3][4] The aldehyde functional group at the C5 position provides a versatile handle for further molecular elaboration, making this compound highly sought after in drug discovery programs.[5][6]

This guide provides a comprehensive, two-step synthetic protocol for the preparation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. The strategy hinges on two classic, yet powerful, named reactions:

  • The Hantzsch Thiazole Synthesis: To construct the core 2,4-disubstituted thiazole ring system.[7]

  • The Vilsmeier-Haack Reaction: To regioselectively install the formyl (carbaldehyde) group onto the electron-rich thiazole ring.[8][9]

This document is structured to provide not only a step-by-step procedure but also the underlying mechanistic principles and practical considerations essential for successful synthesis in a research laboratory setting.

Part 1: Hantzsch Thiazole Synthesis of the Thiazole Core

The first stage of the synthesis involves the construction of the 4-methyl-2-(pyridin-4-yl)thiazole intermediate. The Hantzsch thiazole synthesis is the method of choice, offering a reliable and high-yielding route by reacting a thioamide with an α-haloketone.[10][11]

Principle and Mechanism

The Hantzsch reaction is a cornerstone of heterocyclic chemistry.[3] The mechanism proceeds through a well-established addition-cyclization pathway.[12]

  • Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the pyridine-4-carbothioamide (isonicotinothioamide) attacking the electrophilic α-carbon of the α-haloketone (3-chloro-2-butanone), displacing the chloride ion.[11][12] This forms an α-thioiminium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[12] The subsequent tetrahedral intermediate readily undergoes dehydration, driven by the formation of the stable, aromatic thiazole ring.[11][12]

The overall transformation is robust and demonstrates second-order kinetics, being first-order with respect to both the thioamide and the α-halo ketone.[13][14]

Hantzsch_Mechanism Mechanism of the Hantzsch Thiazole Synthesis Thioamide Pyridine-4-carbothioamide Intermediate1 α-Thioiminium Salt Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone 3-Chloro-2-butanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Methyl-2-(pyridin-4-yl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Pyridine-4-carbothioamide138.1910.01.38 g
3-Chloro-2-butanone106.5510.5 (1.05 eq)1.12 g (1.0 mL)
Ethanol (Absolute)--30 mL
Sodium Bicarbonate (Sat. Soln)--~20 mL
Ethyl Acetate--~50 mL
Brine--~20 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-4-carbothioamide (1.38 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Reagent Addition: Slowly add 3-chloro-2-butanone (1.0 mL, 10.5 mmol) to the solution dropwise at room temperature. Note: α-haloketones are lachrymatory and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any HCl formed, followed by brine (1 x 20 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-methyl-2-(pyridin-4-yl)thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Part 2: Vilsmeier-Haack Formylation of the Thiazole Core

With the thiazole intermediate in hand, the final step is the introduction of the carbaldehyde group at the C5 position. The Vilsmeier-Haack reaction is an exceptionally effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[15]

Principle and Mechanism

The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium species, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][16]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the active formylating agent.[8][15][17]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 4-methyl-2-(pyridin-4-yl)thiazole attacks the electrophilic carbon of the Vilsmeier reagent.[18] This step follows the typical mechanism of electrophilic aromatic substitution, forming an iminium ion intermediate and temporarily disrupting the ring's aromaticity. A subsequent deprotonation step restores aromaticity.

  • Hydrolysis: The resulting iminium salt is stable under the anhydrous reaction conditions. During the aqueous work-up, it is rapidly hydrolyzed to yield the final aldehyde product.[8][16][18]

Vilsmeier_Mechanism Mechanism of the Vilsmeier-Haack Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Thiazole 4-Methyl-2-(pyridin-4-yl)thiazole IminiumIntermediate Iminium Salt Intermediate Thiazole->IminiumIntermediate Electrophilic Attack VilsmeierReagent->IminiumIntermediate Product Target Aldehyde IminiumIntermediate->Product Aqueous Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methyl-2-(pyridin-4-yl)thiazole190.255.00.95 g
Phosphorus Oxychloride (POCl₃)153.3315.0 (3.0 eq)2.30 g (1.4 mL)
N,N-Dimethylformamide (DMF)73.09-10 mL
Dichloromethane (DCM, Anhydrous)--15 mL
Ice--~50 g
Sodium Hydroxide (e.g., 2M aq.)--As needed

Procedure:

  • Vilsmeier Reagent Preparation: In a 100 mL three-neck flask fitted with a dropping funnel, nitrogen inlet, and a magnetic stirrer, cool anhydrous DMF (10 mL) to 0°C in an ice-salt bath. Add POCl₃ (1.4 mL, 15.0 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Caution: This is a highly exothermic reaction. POCl₃ is corrosive and reacts violently with water. Perform in a well-ventilated fume hood.

  • Reagent Maturation: Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methyl-2-(pyridin-4-yl)thiazole (0.95 g, 5.0 mmol) in anhydrous DCM (15 mL) and add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-45°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Once the ice has melted, carefully neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is ~8-9. The product will often precipitate as a solid. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using an appropriate eluent like ethyl acetate/hexanes) to yield the pure 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Overall Synthetic Workflow & Data Summary

The two-part synthesis provides a logical and efficient pathway to the target molecule.

Workflow Start Pyridine-4-carbothioamide + 3-Chloro-2-butanone Step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux, 3-4h) Start->Step1 Intermediate Intermediate: 4-Methyl-2-(pyridin-4-yl)thiazole Step1->Intermediate Step2 Vilsmeier-Haack Reaction (POCl₃, DMF, 45°C, 4-6h) Intermediate->Step2 Workup Aqueous Work-up & Purification Step2->Workup FinalProduct Final Product: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Workup->FinalProduct

Caption: Overall experimental workflow for the synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • α-Haloketones (3-Chloro-2-butanone): These are lachrymators and irritants. Avoid inhalation of vapors and contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Dichloromethane is a suspected carcinogen. Handle all organic solvents with care.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., the C=O stretch of the aldehyde in the final product).

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chem-Station. Vilsmeier-Haack Reaction. Available from: [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem. 2022. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Available from: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

  • Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available from: [Link]

  • ResearchGate. N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide via Hantzsch Thiazol Condensation. Available from: [Link]

  • ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Bertin Bioreagent. 2-(4-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available from: [Link]

  • Bilecik Şeyh Edebali Üniversitesi. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives. Available from: [Link]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

Sources

Application

The Strategic Utility of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in Modern Drug Discovery

Introduction: Unveiling a Versatile Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and potent biological activity is perpetual. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and potent biological activity is perpetual. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde emerges as a heterocyclic compound of significant interest, positioned at the intersection of these critical attributes. This molecule, characterized by a trifecta of key functional groups—a pyridine ring, a thiazole core, and a reactive aldehyde—presents a rich platform for the generation of diverse chemical libraries. Its inherent structural features are frequently associated with a wide spectrum of pharmacological activities, making it a valuable starting point for medicinal chemistry campaigns targeting a range of therapeutic areas, from infectious diseases to oncology.

The pyridine moiety, a common feature in many approved drugs, can engage in hydrogen bonding and π-stacking interactions within biological targets. The thiazole ring, another privileged heterocycle, is known for its metabolic stability and its ability to act as a bioisostere for other functional groups.[1] The aldehyde group, a versatile chemical handle, allows for a plethora of chemical transformations, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). This application note will provide an in-depth exploration of the utility of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in drug discovery, complete with detailed protocols for its derivatization and application in relevant biological assays.

Application Notes: From Antimicrobial to Anti-Angiogenic Agents

The true potential of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde as a foundational scaffold is most evident in the biological activities of its derivatives. The aldehyde functionality serves as a key reaction point for the synthesis of more complex molecules with tailored pharmacological profiles.

A Platform for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The 4-methyl-2-(pyridin-4-yl)thiazole core has been successfully utilized as a template for the synthesis of novel compounds with promising antimicrobial properties. The general strategy involves the conversion of the aldehyde to a more elaborated hydrazide, which then serves as a precursor for various five-membered heterocyclic rings.

A study by Oniga et al. demonstrated the synthesis of a series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles starting from the corresponding carbohydrazide.[2][3] These derivatives were screened for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The rationale behind this approach lies in the established antimicrobial activity of various azole-containing compounds. By appending these heterocycles to the pyridinyl-thiazole scaffold, it is possible to explore new chemical space and identify novel antimicrobial pharmacophores.

A Scaffold for Potent Angiogenesis Inhibitors in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a well-established therapeutic strategy in oncology. Derivatives of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde have shown significant promise as anti-angiogenic agents.

A notable study focused on the design and synthesis of a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides.[4] These compounds were evaluated for their ability to inhibit angiogenesis in various in vitro and in vivo models. The optimization of this series led to the discovery of a potent derivative, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide, which demonstrated strong anti-tumor activity by modulating angiogenesis signaling pathways.[4] This work highlights the utility of the pyridinyl-thiazole core as a scaffold for the development of targeted cancer therapeutics.

The aldehyde group of the parent molecule can be readily oxidized to the corresponding carboxylic acid, which is a key intermediate for the synthesis of these amide derivatives.[5][6][7] This synthetic accessibility, coupled with the potent biological activity of the resulting compounds, underscores the value of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in oncology drug discovery.

Protocols: Synthesis and Biological Evaluation

The following protocols provide detailed methodologies for the synthesis of derivatives of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde and their evaluation in a relevant biological assay.

Protocol 1: Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide

This protocol describes the conversion of the ester derivative of the title compound to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic derivatives.[2]

Materials:

  • Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

  • Hydrazine hydrate

  • Absolute ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (0.001 mol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (1 mL) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature.

  • The crystalline product, 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide, will precipitate out of solution.

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of Arylmethyliden-hydrazide Derivatives

This protocol details the condensation of the carbohydrazide with various aldehydes to generate a library of arylmethyliden-hydrazide derivatives.[2]

Materials:

  • 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide

  • Various aromatic or heteroaromatic aldehydes

  • Absolute ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide and the desired aldehyde in absolute ethanol.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The solid product will form upon cooling.

  • Collect the solid by filtration and dry.

  • Recrystallize the crude solid from ethanol to yield the pure arylmethyliden-hydrazide derivative.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol describes a common in vitro assay to evaluate the anti-angiogenic potential of compounds derived from 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel

  • Endothelial Cell Growth Medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope with camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Vandetanib).[4]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • After incubation, observe the formation of capillary-like structures (tubes) under a microscope.

  • Capture images of the tube network in each well.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Calculate the percentage of inhibition of tube formation for each compound concentration relative to the vehicle control.

Data Presentation

The results from the in vitro angiogenesis assay can be summarized in a table for easy comparison of the anti-angiogenic activity of different derivatives.

Compound IDConcentration (µM)% Inhibition of Tube Formation
Derivative A 125
1068
5092
Derivative B 115
1045
5075
Vandetanib 1085

Visualizing the Mechanism: Anti-Angiogenesis Signaling Pathway

Derivatives of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde have been shown to exert their anti-tumor effects by regulating angiogenesis signaling pathways.[4] The following diagram illustrates a plausible mechanism of action where these compounds inhibit key signaling nodes in endothelial cells.

Anti_Angiogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Pyridinyl-Thiazole Derivative Inhibitor->VEGFR Inhibition Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Proposed anti-angiogenesis signaling pathway inhibited by pyridinyl-thiazole derivatives.

Conclusion

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde represents a highly versatile and valuable scaffold in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the discovery of potent antimicrobial and anti-angiogenic agents serves as a testament to its potential. The protocols and conceptual frameworks presented in this application note are intended to guide researchers in harnessing the full potential of this promising molecule in their own drug discovery endeavors.

References

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 171-177. [Link]

  • Appchem. (n.d.). 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. Retrieved from [Link]

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. [Link]

  • PubChem. (n.d.). 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid. Retrieved from [Link]

  • XiXisys.com. (n.d.). 5-Thiazolecarboxaldehyde, 4-Methyl-2-(2-pyridinyl)- (CAS No. 1083224-02-5) SDS. Retrieved from [Link]

  • Watson International. (n.d.). 4-methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde CAS 958443-39-5. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Głowacka, J. K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643. [Link]

  • Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(1), 31-40. [Link]

  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

  • Al-Salahi, R., et al. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Molecules, 21(9), 1121. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the synthesis of highly substituted, heteroaromatic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the synthesis of highly substituted, heteroaromatic building blocks. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a critical intermediate for the development of kinase inhibitors and antimicrobial agents.

Its synthesis typically relies on a robust two-step sequence: a Hantzsch thiazole cyclization to build the core, followed by a Vilsmeier-Haack formylation to install the aldehyde at the C5 position. While theoretically straightforward, the electron-withdrawing nature of the pyridine ring and the moisture sensitivity of the iminium intermediate often lead to diminished yields. This guide deconstructs the causality behind these experimental failures and provides self-validating protocols to ensure synthetic success.

Pathway Visualization

Synthesis A Pyridine-4-carbothioamide + Chloroacetone B 4-Methyl-2-(pyridin-4-yl)thiazole (Intermediate) A->B Hantzsch Cyclization EtOH, Reflux D Iminium Salt Intermediate B->D Electrophilic Aromatic Substitution (C5) C Vilsmeier-Haack Reagent (POCl₃ + DMF) C->D Formylating Agent E 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde D->E Basic Hydrolysis (pH 7.5)

Fig 1: Two-step synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde via Vilsmeier-Haack.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the intermediate 4-methyl-2-(pyridin-4-yl)thiazole so low during the Hantzsch cyclization? Expert Insight: The Hantzsch cyclization relies on the nucleophilic attack of the thioamide sulfur onto the alpha-halo ketone. Pyridine-4-carbothioamide has poor solubility in non-polar solvents, and chloroacetone is highly volatile and prone to self-condensation. Causality & Solution: If the reaction is run too hot initially or with insufficient solvent, chloroacetone degrades before cyclization completes. Use absolute ethanol to ensure complete solvation of the thioamide[1]. Maintain a strict 1:1.1 molar ratio (slight excess of chloroacetone) and reflux gently (78 °C). Self-Validating Check: The complete dissolution of the opaque thioamide suspension into a clear, dark solution within the first hour of reflux confirms the initial alkylation step is successful.

Q2: During the Vilsmeier-Haack formylation, I am recovering unreacted starting material. How can I drive the reaction to completion? Expert Insight: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution (EAS) driven by a chloromethyleneiminium salt[2]. The pyridine ring at the C2 position of the thiazole is strongly electron-withdrawing. This inductive effect deactivates the thiazole core, making the C5 position significantly less nucleophilic than in standard alkyl-thiazoles. Causality & Solution: Standard Vilsmeier conditions (room temperature, 1.5 eq of reagent) are insufficient for deactivated rings. You must force the EAS by using a large excess of the Vilsmeier reagent (4.0 eq POCl₃ / 5.0 eq DMF) and elevating the reaction temperature to 80–90 °C for at least 4 hours[3].

Q3: The formylation reaction turns black, and I get a complex, tarry mixture during workup. What went wrong? Expert Insight: This is a classic symptom of uncontrolled iminium hydrolysis. The formation of the Vilsmeier reagent is highly exothermic, and the resulting iminium intermediate is extremely sensitive to harsh basic conditions. Causality & Solution: If POCl₃ is added to DMF at room temperature, the reagent degrades prematurely, forming dimethylamine and tarry byproducts. Form the reagent strictly at 0–5 °C. Furthermore, during workup, quenching the reaction with strong bases (like NaOH) causes aldol-type condensations of the newly formed aldehyde. Always pour the reaction mixture over crushed ice and neutralize slowly with saturated aqueous sodium bicarbonate (NaHCO₃) to a pH of exactly 7.5.

Q4: How do I prevent product loss during silica gel chromatography? Expert Insight: The target molecule contains two highly basic nitrogen atoms (the pyridine nitrogen and the thiazole nitrogen). Causality & Solution: These basic sites coordinate strongly with the acidic silanol groups on standard silica gel, causing severe tailing, streaking, and irreversible adsorption. Self-Validating Check: Run a 2D TLC plate. If the spot streaks diagonally, pre-treat your silica gel column by flushing it with 1–2% triethylamine (Et₃N) in your starting mobile phase to cap the active silanol sites, or switch to basic alumina for purification.

Quantitative Data & Reaction Parameters
Reaction PhaseKey ReagentsCritical ParameterExpected YieldCommon Impurity
Hantzsch Cyclization Pyridine-4-carbothioamide, ChloroacetoneReflux at 78 °C for 5 h75–85%Unreacted thioamide
Vilsmeier Reagent Prep POCl₃, Anhydrous DMFStrict 0–5 °C for 0.5 hN/A (In situ)Dimethylamine (hydrolysis)
C5 Formylation Thiazole intermediate, V-H ReagentHeat at 80–90 °C for 4 h65–75%Unreacted thiazole
Iminium Hydrolysis Crushed ice, Saturated NaHCO₃Maintain pH 7.5>95% (Recovery)Tarry polymeric byproducts
Self-Validating Experimental Protocols
Protocol 1: Hantzsch Synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole
  • Preparation: In a 250 mL round-bottom flask, suspend pyridine-4-carbothioamide (10.0 mmol) in 30 mL of absolute ethanol[1].

  • Addition: Add chloroacetone (11.0 mmol) dropwise at room temperature under continuous stirring.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 5 hours. Validation: The suspension will transition to a clear, dark solution as the reaction progresses.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Pour the viscous residue into 50 mL of ice-cold distilled water.

  • Neutralization: Add 10% aqueous NaHCO₃ dropwise until the pH reaches 7.5. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum to afford the intermediate.

Protocol 2: Vilsmeier-Haack Formylation to Yield the Target Carbaldehyde
  • Reagent Formation: In a dry, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (50.0 mmol) to 0–5 °C using an ice bath. Add POCl₃ (40.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C[2]. Stir for an additional 30 minutes to form the chloromethyleneiminium salt.

  • Substrate Addition: Dissolve the 4-methyl-2-(pyridin-4-yl)thiazole intermediate (10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Electrophilic Substitution: Remove the ice bath and heat the reaction mixture to 80–90 °C for 4 hours[3]. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is completely consumed.

  • Hydrolysis: Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 7.5 (expect vigorous effervescence). Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (silica gel pre-treated with 1% Et₃N) to yield pure 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

References
  • Title: SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS Source: Farmacia Journal URL: 1

  • Title: Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity Source: Chemical Methodologies URL: 2

  • Title: Synthesis of a New[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative Source: MDPI URL: 3

  • Title: Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles Source: Connect Journals URL: Link

Sources

Optimization

Overcoming solubility issues of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in organic solvents

Technical Support Center: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Document ID: TSC-2026-C10H8N2OS-SOL Last Updated: April 6, 2026 Introduction Welcome to the technical support guide for 4-Methyl-2-(pyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Document ID: TSC-2026-C10H8N2OS-SOL

Last Updated: April 6, 2026

Introduction

Welcome to the technical support guide for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS No. 892502-19-1).[1] This heterocyclic compound, featuring linked pyridine and thiazole moieties, is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] However, its unique structure—combining a polar, basic pyridine ring with a thiazole system—often presents a significant challenge to researchers: poor solubility in common organic solvents.

This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, step-by-step framework for overcoming these solubility issues. We will move from basic solvent selection to advanced techniques, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting a new project. What are the best initial solvents to try for dissolving 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde?

Answer:

Based on the "like dissolves like" principle, the polarity of your solvent is the most critical starting point.[5] The molecule possesses both polar (pyridine, thiazole, aldehyde) and non-polar (methyl group, aromatic rings) characteristics. Therefore, solvents with moderate to high polarity are the most logical starting points.

We recommend beginning your solubility screening with the following solvents:

  • Polar Aprotic Solvents:

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are often the most effective solvents for this class of compounds. Their high polarity and ability to accept hydrogen bonds can effectively solvate the molecule. DMSO, in particular, is a powerful solvent for many poorly soluble drug candidates.[6]

  • Polar Protic Solvents:

    • Ethanol and Methanol: These alcohols can engage in hydrogen bonding and are effective for many heterocyclic compounds. Syntheses of similar pyridine-thiazole structures frequently use ethanol as a reaction medium.[3][4]

Avoid starting with non-polar solvents like hexanes or toluene, as they are unlikely to be effective. Moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate may show limited success and are better addressed in the next troubleshooting steps.

Q2: My compound won't dissolve in DCM, Ethyl Acetate, or even Methanol at room temperature. What should I do next?

Answer:

This is a very common scenario. When initial attempts fail, a systematic, multi-pronged approach is necessary. We recommend a tiered strategy that introduces energy and solvent modification to overcome the strong intermolecular forces in the compound's solid-state lattice.

First, let's organize the options in a logical workflow.

Solubility_Troubleshooting_Workflow start Insoluble at Room Temp in Standard Solvents step1 Apply Gentle Energy start->step1 First, try... step2 Use a Co-Solvent System step1->step2 If still insoluble... success Compound Dissolved step1->success Success step3 Evaluate Stronger Solvents step2->step3 If still insoluble... step2->success Success step3->success Success fail Still Insoluble (Re-evaluate Synthesis/Purity) step3->fail Final Option

Caption: A logical workflow for troubleshooting solubility issues.

Tier 1: Application of Energy

  • Sonication: This should be your first step. Using an ultrasonic bath applies sound energy to agitate particles, which can speed up dissolution by breaking intermolecular interactions.[7] It is particularly effective for disrupting crystal lattices without excessive heating, which is crucial for thermally sensitive compounds.[8][9]

  • Gentle Heating: For most organic solids, solubility increases with temperature.[5][10] This is because the added thermal energy helps overcome the lattice energy of the solid.[5] Use a water bath to warm your solvent to 40-50°C. Be cautious, as the aldehyde group can be susceptible to oxidation or side reactions at elevated temperatures, especially in the presence of impurities. A study on organic solids found that solubility often varies exponentially with temperature, with a median "solubility doubling temperature" of around 20°C.[11][12]

Tier 2: Advanced Solvent Systems

If energy application is insufficient, modifying the solvent environment is the next logical step.

  • Co-Solvent Systems: This is a powerful technique where a second, often stronger, solvent is added in a small percentage to the primary solvent.[13] For example, if your compound has low solubility in DCM, adding 5-10% DMF or DMSO can dramatically improve it. This creates a "synergistic solvation effect" where the mixed solvent has a higher solvating power than either pure solvent.[14] This approach is widely used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[15][16][17]

Q3: Are there any concerns about compound stability when heating or using certain solvents?

Answer:

Yes, this is a critical consideration. The aldehyde functional group in your compound is the primary site of potential reactivity.

  • Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid).[18][19] This is more likely to occur with prolonged heating in the presence of air, especially in solvents that can support radical formation. When heating, it is good practice to do so under an inert atmosphere (e.g., Nitrogen or Argon) if the downstream application is sensitive to this impurity.

  • Reaction with Protic Solvents: In protic solvents like methanol or ethanol, especially under heating or with acid/base catalysis, aldehydes can form hemiacetals or acetals. While often reversible, this can complicate analysis (e.g., by NMR or LC-MS) and should be considered.

  • Degradation in Strong Bases/Acids: The pyridine nitrogen can be protonated, and the thiazole ring has specific stability limits. Avoid strongly acidic or basic conditions during dissolution unless you are specifically aiming to form a salt to enhance solubility.

For these reasons, we recommend sonication as the preferred initial method before resorting to prolonged heating.[20]

Experimental Protocols & Data

Protocol 1: Systematic Solubility Screening
  • Preparation: Dispense 1-2 mg of your compound into several small, labeled vials.

  • Solvent Addition: Add 0.5 mL of each test solvent to the respective vials.

  • Room Temperature Test: Vigorously vortex each vial for 60 seconds. Observe and record solubility (e.g., fully soluble, partially soluble, insoluble).

  • Sonication: Place the vials that did not fully dissolve into an ultrasonic bath for 15 minutes. Record observations.

  • Heating: For any remaining insoluble samples, place them in a pre-heated water bath or heating block at 45°C for 15 minutes. Vortex intermittently. Record final observations.

Data Summary: Recommended Solvents and Properties
SolventPolarity IndexBoiling Point (°C)Expected PerformanceKey Considerations
Hexane 0.169Poor Non-polar; unlikely to be effective.
DCM 3.140Poor to Moderate Common starting point, but may require co-solvent.
Ethyl Acetate 4.477Poor to Moderate May require heating or sonication.
Methanol 5.165Moderate to Good Good starting point; risk of acetal formation if heated.
Ethanol 4.378Moderate to Good Often used in synthesis; good general-purpose solvent.[3]
DMF 6.4153Excellent High polarity makes it very effective. High boiling point.
DMSO 7.2189Excellent Often the solvent of last resort. Can be difficult to remove.
Protocol 2: Dissolution Using a Co-Solvent System
  • Suspend the compound in the primary, weaker solvent (e.g., Dichloromethane).

  • While vortexing or stirring, add a stronger co-solvent (e.g., DMF or DMSO) dropwise.

  • Continue adding the co-solvent until the solid fully dissolves.

  • Note the final ratio of solvents (e.g., 95:5 DCM:DMF). This ratio can be used to prepare stock solutions directly in the future.

Co_Solvent_Mechanism compound 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Polar Head (Pyridine/Thiazole) Less Polar Body solvent1 Primary Solvent (e.g., DCM) Solvates less polar parts compound:f2->solvent1 Interaction solvent2 Co-Solvent (e.g., DMSO) Strongly solvates polar head compound:f1->solvent2 Strong Interaction solution Homogeneous Solution solvent1->solution solvent2->solution

Caption: How a co-solvent system enhances solubility.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde . Because this molecule features a basic pyridine ring, an intermediate-polarity thiazole core, and a highly reactive electrophilic carbaldehyde group[1], achieving high-purity crystals requires precise thermodynamic control and solvent selection.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound "oil out" instead of forming solid crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as an oil rather than forming a crystal lattice. This is a common issue when the boiling point of the chosen solvent is higher than the melting point of the compound, or when the solution is subjected to "shock cooling"[2]. The rigid, planar nature of the pyridine and thiazole rings requires time to stack properly via π−π interactions. Mechanistic Solution: Never place a boiling flask directly into an ice bath. Allow the saturated solution to cool slowly to room temperature first. Insulating the flask with cotton or a secondary beaker can slow the cooling rate, favoring thermodynamic crystal nucleation over kinetic oiling out[2].

Q2: Can I use standard alcoholic solvents (Ethanol/Methanol) for recrystallization? A2: While ethanol is a frequently recommended solvent for stable N-thiazolyl amides[3], it is highly discouraged for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. Causality: The carbaldehyde functional group at the 5-position is highly electrophilic[1]. Heating this compound in primary alcohols—especially if trace acidic impurities remain from the crude synthesis—can trigger nucleophilic attack by the alcohol, converting your target aldehyde into a hemiacetal or acetal byproduct. Mechanistic Solution: Strictly utilize aprotic binary solvent systems, such as Ethyl Acetate/Hexane, which are proven to be highly effective for intermediate-polarity thiazole derivatives[4][5].

Q3: My compound is soluble in almost all organic solvents at room temperature. How do I force crystallization? A3: This occurs because the molecule possesses both polar (pyridine/thiazole nitrogens) and non-polar (methyl group) domains, violating the "like dissolves like" extreme[2]. Mechanistic Solution: You must use an anti-solvent precipitation strategy. Dissolve the compound in a minimal amount of a good solvent (Ethyl Acetate) and titrate in a poor solvent (Hexane) until the solvation sphere is disrupted, forcing the compound out of solution[3].

Solvent System Screening Matrix

To aid in your experimental design, below is a quantitative and qualitative summary of solvent systems for this specific heterocyclic scaffold.

Solvent SystemPolarity MatchEst. YieldEst. PurityMechanistic Rationale & Notes
Ethyl Acetate / Hexane Optimal >85% >98% EtOAc dissolves polar heterocycles; Hexane forces hydrophobic packing[4].
Dichloromethane / HeptaneGood~75%>95%Viable aprotic alternative, but DCM's low boiling point limits the thermal gradient.
Ethanol / WaterPoor<50%<85%High Risk: Hemiacetal formation at the C5-carbaldehyde[1].
Pure Ethyl AcetateSub-optimal<40%>98%Compound is too soluble at room temperature; massive yield loss in mother liquor.

Self-Validating Experimental Protocol: Dual-Solvent Recrystallization

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Saturated Dissolution

  • Action: Place the crude 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves.

  • Causality: Minimizing the "good solvent" ensures the solution is supersaturated at the boiling point, which is mathematically required to maximize yield upon cooling[2].

Step 2: Anti-Solvent Titration

  • Action: Maintain the solution at a gentle boil. Slowly add hot Hexane dropwise. Stop adding Hexane the moment a persistent cloudiness (turbidity) remains in the flask. Add exactly 1-2 drops of boiling Ethyl Acetate to clear the solution.

  • Causality: The turbidity indicates the exact threshold where the solvent mixture can no longer solvate the compound. Clearing it slightly ensures crystallization does not begin at the boiling point, which would trap impurities.

Step 3: Thermodynamic Cooling

  • Action: Remove the flask from the heat source. Cap it loosely and let it sit undisturbed on a cork ring until it reaches room temperature (approx. 45-60 minutes). Only then, transfer it to an ice-water bath for 15 minutes.

  • Causality: Slow cooling allows the highly ordered pyridine and thiazole rings to selectively pack into a pure crystal lattice, excluding structurally dissimilar impurities[2].

Step 4: Isolation and Validation (QC)

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane.

  • Self-Validation Check: Dissolve a single crystal in Ethyl Acetate and spot it on a Thin Layer Chromatography (TLC) plate. Elute using a 1:1 Hexane/Ethyl Acetate system. A successful purification will yield a single, tight spot with an Rf​ value between 0.2 and 0.4[3]. Verify the integrity of the aldehyde via NMR (look for the distinct formyl proton singlet near δ 9.5 - 10.0 ppm).

Troubleshooting Workflow Visualization

RecrystallizationWorkflow Start Crude 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde Dissolve Dissolve in minimal hot EtOAc (Target: Saturated Solution) Start->Dissolve AntiSolvent Add hot Hexane dropwise until persistent turbidity Dissolve->AntiSolvent Cooling Cool slowly to Room Temp, then transfer to Ice Bath AntiSolvent->Cooling Decision Did the compound oil out? Cooling->Decision OilingOut Yes: Oiling Out Detected (Phase Separation) Decision->OilingOut Liquid droplets form Crystallization No: Nucleation & Crystal Growth Decision->Crystallization Solid crystals form FixOil Reheat to redissolve. Add 5-10% more EtOAc. OilingOut->FixOil FixOil->Cooling Recool slower Success Vacuum Filtration & Cold Hexane Wash Crystallization->Success

Figure 1: Troubleshooting workflow for the dual-solvent recrystallization of thiazole derivatives.

References

  • Benchchem. recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. 2

  • Sigma-Aldrich. 5-Thiazolecarboxaldehyde 95%. 1

  • Indian Academy of Sciences. A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. 4

  • IUCr Journals. 5-[(4-Bromobenzyl)oxy]-4-(4-methylbenzenesulfonyl)-1,3-thiazole. 5

  • Benchchem. Technical Support Center: Purification of N-Thiazolyl Amide Compounds. 3

Sources

Optimization

Troubleshooting low conversion rates with 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with 4-Methyl-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1).

This compound is a highly valuable intermediate in drug discovery, but its unique structural features—specifically the strongly coordinating pyridine/thiazole nitrogens, the electron-deficient nature of the rings, and the steric bulk of the 4-methyl group—frequently lead to stalled reactions and low conversion rates[1].

This guide provides field-proven diagnostic frameworks, mechanistic explanations, and self-validating protocols to overcome these bottlenecks.

Diagnostic Matrix: Quantitative Conversion Analysis

Before altering your protocol, identify the root cause of your low conversion rate. The table below summarizes the quantitative discrepancies typically observed when working with this specific heteroaryl aldehyde, alongside the mechanistic causes.

Experimental WorkflowObserved SymptomPrimary Mechanistic CauseTypical Unoptimized YieldTarget Yield (Optimized)Recommended Corrective Action
Reductive Amination (Pd/C + H₂) Reaction stalls at <10% conversion; starting material recovered.Catalyst Poisoning: Pyridine and thiazole nitrogens strongly coordinate to Pd/Pt surfaces, deactivating the catalyst[2].< 10%N/A (Abandon approach)Switch to hydride donors (NaBH(OAc)₃) or metal-free transfer hydrogenation[3].
Reductive Amination (NaBH₃CN/MeOH) Imine forms, but reduction is extremely slow or incomplete.Hydrate Formation: Protic solvents trap the electron-deficient aldehyde as an unreactive hemiacetal/hydrate.20 - 30%85 - 95%Switch to aprotic solvent (DCE) and use Ti(OPr-i)₄ as a Lewis acid/dehydrating agent[4].
Wittig Olefination High amounts of unreacted aldehyde; low E/Z selectivity.Steric Hindrance: The 4-methyl group blocks the trajectory of bulky phosphonium ylides[5].30 - 40%75 - 90%Elevate temperature (toluene reflux) or use microwave irradiation; use smaller ylides.
Storage / Stock Prep Baseline shift in HPLC; appearance of a highly polar spot on TLC.Auto-oxidation: The aldehyde rapidly oxidizes to the corresponding carboxylic acid in the presence of air.50 - 60% (Purity)> 98% (Purity)Store under Argon at -20°C; perform reactions in degassed solvents.

Core Troubleshooting Workflow

The following diagnostic flowchart illustrates the logical pathways for resolving low conversion rates based on the specific reaction class.

TroubleshootingFlow Start Low Conversion of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde CheckReaction Identify Reaction Class Start->CheckReaction RedAm Reductive Amination (C-N Bond Formation) CheckReaction->RedAm Wittig Wittig / Knoevenagel (C-C Bond Formation) CheckReaction->Wittig CatPoison Catalyst Poisoning by Pyridine/Thiazole Nitrogens RedAm->CatPoison Hydrate Hydrate Formation in Protic Solvents RedAm->Hydrate Steric Steric Hindrance from 4-Methyl Group Wittig->Steric Wittig->Hydrate Sol1 Protocol A: Ti(OiPr)4 + NaBH(OAc)3 in DCE CatPoison->Sol1 Sol2 Protocol B: Aprotic Solvents & Microwave Heating Steric->Sol2 Hydrate->Sol1 Hydrate->Sol2

Figure 1: Diagnostic decision tree for troubleshooting 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde reactivity.

Deep Dive & Validated Methodologies

Issue 1: Catalyst Poisoning & Hydrate Formation in Reductive Amination

The Causality: Heteroaryl aldehydes containing pyridine and thiazole rings are notorious for poisoning transition metal catalysts (Pd, Pt, Ni) because the nitrogen lone pairs outcompete the substrate for binding sites on the metal surface[2]. Furthermore, if you attempt this reaction in methanol or ethanol, the electron-withdrawing nature of the heterocycles makes the aldehyde highly electrophilic, leading to the rapid formation of an unreactive hydrate (gem-diol).

The Solution: Abandon transition-metal hydrogenation and protic solvents. Instead, use a two-step, one-pot reductive amination in an aprotic solvent (1,2-dichloroethane) using Titanium(IV) isopropoxide (Ti(OPr-i)₄). The Ti(OPr-i)₄ serves a dual purpose: it acts as a Lewis acid to activate the sterically hindered aldehyde and acts as a water scavenger to drive imine formation[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is then used for the reduction.

Protocol A: Ti(OPr-i)₄-Mediated Reductive Amination

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Imine Formation: Dissolve 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 eq) and your target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Add Ti(OPr-i)₄ (2.0 eq) dropwise at room temperature. Stir the mixture for 12–16 hours under Argon. Self-Validation Check: An aliquot quenched in water and extracted with EtOAc should show >95% conversion to the imine via TLC/LCMS.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (2.0 eq) in small portions to manage gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Issue 2: Steric Hindrance in C-C Bond Formation (Wittig/Condensation)

The Causality: The methyl group at the C4 position of the thiazole ring is directly adjacent to the C5-carbaldehyde. This creates a severe steric clash when bulky nucleophiles (such as triphenylphosphonium ylides) attempt the Bürgi-Dunitz trajectory required for nucleophilic attack[5].

The Solution: To overcome the activation energy barrier imposed by the 4-methyl group, thermal energy must be increased, and solvent polarity must be optimized to stabilize the transition state without forming hydrates.

Protocol B: Optimized Wittig Olefination

  • Solvent Selection: Strictly avoid protic solvents. Use anhydrous Toluene or THF.

  • Ylide Preparation: Pre-form the ylide by treating the phosphonium salt (1.5 eq) with a strong, non-nucleophilic base (e.g., NaHMDS or t-BuOK, 1.4 eq) in anhydrous THF at -78°C for 1 hour.

  • Addition: Add a solution of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 eq) in THF dropwise to the ylide at -78°C.

  • Thermal Activation: Remove the cooling bath and gradually heat the reaction to 60°C (or reflux in toluene) for 12 hours. Note: Room temperature reactions will stall at ~30% conversion due to the 4-methyl steric block.

  • Workup: Quench with saturated NH₄Cl, extract with MTBE, and purify via silica gel chromatography to separate the product from triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass [M+16] higher than my starting material before I even start the reaction. What happened? A: Your aldehyde has undergone auto-oxidation to 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid. Heteroaryl aldehydes are highly susceptible to oxidation by atmospheric oxygen. Always store this compound under an inert atmosphere (Argon/Nitrogen) at -20°C, and degas your reaction solvents.

Q: Can I use standard NaBH₄ instead of NaBH(OAc)₃ for the reductive amination? A: It is not recommended. NaBH₄ is too reactive and will reduce the unreacted aldehyde directly to the corresponding alcohol (4-Methyl-2-(pyridin-4-yl)thiazole-5-yl)methanol before the sterically hindered imine can fully form. NaBH(OAc)₃ is milder and highly selective for iminium ions over aldehydes[4].

Q: I am trying a Knoevenagel condensation, but the reaction turns black and yields a complex mixture. Why? A: The pyridine ring is sensitive to strong bases at elevated temperatures, leading to polymerization or ring-opening degradation. Switch to a milder catalyst system, such as Piperidine/Glacial Acetic Acid (catalytic amounts) in refluxing toluene with a Dean-Stark trap to remove water, rather than using strong alkoxides.

References

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Catalyst Poisoning by Pyridine/Thiazole) PMC - National Institutes of Health URL:[Link][2]

  • Benzothiazoline: Versatile Hydrogen Donor for Organocatalytic Transfer Hydrogenation (Metal-Free Reductive Amination) Accounts of Chemical Research - ACS Publications URL:[Link][3]

  • Macrocyclic inhibitors of peptidylarginine deaminases (Ti(OiPr)4 / NaBH(OAc)3 Reductive Amination Protocols) Google Patents (IL296923A) URL:[4]

  • Materials Science Frontiers: From Chemical Principles to Physical Applications (Steric Hindrance in Thiazole-5-carbaldehydes) Bhumi Publishing URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Reactions

Overview As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex heterocyclic building blocks. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS 8925...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex heterocyclic building blocks. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS 892502-19-1)[1] is a highly electrophilic intermediate widely used to synthesize antimicrobial azoles[2] and targeted kinase inhibitor scaffolds.

Due to the strong electron-withdrawing nature of both the thiazole and pyridine rings, the C5-carbaldehyde carbon is exceptionally reactive. This intense electrophilicity is a double-edged sword: while it facilitates rapid coupling, it also drives competing side reactions such as premature reduction, over-condensation, and auto-oxidation. This guide provides mechanistic insights and self-validating protocols to minimize these side products and ensure high-fidelity syntheses.

Mechanistic Pathway Visualization

ReactionPathways SM 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde (Starting Material) Imine Imine / Hydrazone (Desired Intermediate) SM->Imine Primary Amine/Hydrazine (Controlled Addition) Alcohol Thiazole-5-methanol (Premature Reduction) SM->Alcohol Excess/Early NaBH(OAc)3 Acid Thiazole-5-carboxylic acid (Auto-Oxidation) SM->Acid O2 Exposure (Storage Degradation) Azine Azine Dimer (Over-Condensation) SM->Azine Excess Aldehyde + Hydrazine Amine Secondary Amine / Azole (Desired Product) Imine->Amine Reductant / Cyclization

Fig 1: Reaction pathways and side-product generation for the thiazole-5-carbaldehyde scaffold.

Troubleshooting FAQs

Q1: Reductive Amination — Why am I seeing significant amounts of an alcohol side product instead of the desired amine?

The Causality: During reductive amination, LC-MS often reveals a major peak at m/z 207 [M+H]+ . This corresponds to 4-methyl-2-(pyridin-4-yl)thiazole-5-methanol. Because the thiazole ring pulls electron density away from the aldehyde, the carbonyl is highly susceptible to reduction. If the reducing agent (e.g., Sodium triacetoxyborohydride, STAB) is introduced before the amine and aldehyde have fully condensed into the imine, the hydride will preferentially and rapidly reduce the unreacted aldehyde into a dead-end alcohol. The Solution: You must decouple the imine formation from the reduction step. Force the equilibrium of the imine formation first using a mild acid catalyst and molecular sieves, and validate its completion before introducing any hydride source.

Q2: Condensation Reactions — During hydrazone formation, why do I get a mixture of unreacted starting material and a highly insoluble yellow precipitate?

The Causality: When synthesizing hydrazides or azoles (such as 1,3,4-oxadiazolines)[2], reacting this aldehyde with hydrazine derivatives can produce a symmetric azine dimer. This occurs when the newly formed hydrazone intermediate acts as a nucleophile and attacks a second equivalent of the highly reactive unreacted aldehyde. The Solution: The stoichiometry and order of addition are critical. The nucleophile (hydrazine derivative) must be kept in excess relative to the available aldehyde. Adding the aldehyde dropwise to the hydrazine solution prevents the local excess of aldehyde that drives dimerization.

Q3: Handling & Storage — My older batches of the aldehyde show a baseline spot on TLC and poor yields. What is happening?

The Causality: Heterocyclic aldehydes are notoriously prone to aerobic auto-oxidation. Over time, exposure to atmospheric oxygen converts the aldehyde into 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (CAS 144060-98-0)[3], which is a completely different synthetic intermediate[4]. This acid will not participate in reductive aminations or standard Knoevenagel condensations, drastically lowering your effective yield. The Solution: Store the compound under an argon atmosphere at 4 °C. If degradation is suspected, wash the material with saturated aqueous sodium bicarbonate to remove the carboxylic acid before use.

Quantitative Data Presentation

Table 1: Mass Spectrometry Identification of Common Side Products

Compound TypeChemical NameFormulaExact MassObserved m/z [M+H]+ Prevention Strategy
Starting Material 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehydeC10H8N2OS204.04205.04N/A
Side Product 1 4-Methyl-2-(pyridin-4-yl)thiazole-5-methanolC10H10N2OS206.05207.05Ensure complete imine formation before adding STAB.
Side Product 2 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acidC10H8N2O2S220.03221.03Store under argon at 4°C; perform bicarbonate wash.
Side Product 3 Symmetric Azine DimerC20H16N6S2404.09405.09Use dropwise addition of aldehyde to excess nucleophile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that explicitly dictate why and when to proceed, preventing the accumulation of side products.

Protocol A: Two-Step Reductive Amination (Minimizing Alcohol Formation)
  • Preparation: Dissolve 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (1.0 eq) and the primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add 3Å molecular sieves.

  • Catalysis: Add glacial acetic acid (0.1 eq) to lower the pH to ~5. Causality: This activates the carbonyl oxygen via protonation without fully converting the amine into an unreactive ammonium salt.

  • In-Process Control (IPC) 1 - The Validation Gate: Stir at room temperature for 2-4 hours. Do not proceed until an LC-MS aliquot confirms >95% consumption of the aldehyde (m/z 205) and the appearance of the imine mass. This guarantees no free aldehyde is left to be reduced to the alcohol.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes.

  • IPC 2: Stir for 1 hour. Quench a 10 µL aliquot in saturated NaHCO3 and extract with EtOAc. Analyze via LC-MS to confirm the secondary amine mass.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Hydrazone/Azole Formation (Minimizing Azine Dimerization)

Note: This protocol is adapted for the synthesis of precursors to antimicrobial oxadiazolines[2].

  • Preparation: Dissolve the hydrazine derivative (1.1 eq) in absolute ethanol and bring to a gentle reflux.

  • Controlled Addition: Dissolve the aldehyde (1.0 eq) in absolute ethanol and add it dropwise to the refluxing hydrazine solution over 30 minutes. Causality: Keeping the aldehyde as the limiting reagent at all times prevents the formed hydrazone from reacting with a second aldehyde molecule.

  • Reaction & Validation: Reflux for 4 hours. Self-Validation: The desired hydrazone product should remain largely in solution at reflux but will precipitate cleanly upon cooling. If a highly insoluble yellow mass forms immediately during addition, dimerization has occurred (indicating the addition rate is too fast).

  • Isolation: Cool to 0 °C, filter the solid product, and recrystallize from ethanol to ensure high purity before subsequent cyclization steps (e.g., treatment with acetic anhydride to form oxadiazolines)[5].

References

  • Fisher Scientific. 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde Product Specifications. Available at:[Link]

  • Farmacia Journal. Synthesis of Some New 4-Methyl-2-(4-Pyridyl)-Thiazole-5-yl-Azoles as Potential Antimicrobial Agents. Available at: [Link]

  • ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) is a bifunctional heterocyclic scaffold. It pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) is a bifunctional heterocyclic scaffold. It presents unique purification challenges due to the basicity of its pyridine and thiazole nitrogens, coupled with the high electrophilicity and reactivity of its C5-carbaldehyde group.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity isolation of this critical intermediate.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude product streak severely on standard silica gel, resulting in poor recovery and co-elution of impurities? A: The streaking is a direct result of secondary interactions between the basic pyridine nitrogen (and the thiazole ring) and the acidic silanol groups (Si-OH) present on the surface of standard silica gel. Because the compound continuously adsorbs and desorbs via1[1], it travels at varying rates, causing a "tail" or streak. Solution: You must deactivate the silica gel. Adding a volatile basic modifier, such as 1-3% triethylamine (TEA), to your mobile phase 2[2]. The protonated TEA competes for the ionized silanol sites, allowing your basic heterocycle to elute in a sharp, symmetrical band.

Q2: I am observing multiple peaks or a mass shift (+32 Da / +64 Da) during LC-MS analysis when using methanol as a solvent. What is happening? A: The C5-carbaldehyde group on this specific scaffold is highly electrophilic. The electron-withdrawing nature of the adjacent thiazole and pyridine rings increases the partial positive charge on the carbonyl carbon. When exposed to nucleophilic primary alcohols (like methanol), especially in the presence of trace acid (such as silica gel or acidic LC-MS modifiers), the aldehyde readily undergoes nucleophilic addition to form a hemiacetal (+32 Da) or a full acetal (+64 Da). Solution: Strictly avoid primary alcohols during the purification and storage of this compound. For normal-phase chromatography, use a 3[3]. For reverse-phase liquid chromatography (RP-LC), utilize water and acetonitrile, as acetonitrile is a non-nucleophilic polar aprotic solvent.

Q3: What is the optimal Reverse-Phase Liquid Chromatography (RP-LC) strategy to achieve high resolution for this molecule? A: In RP-LC, basic compounds like pyridine derivatives suffer from poor retention and peak splitting if the mobile phase pH is not properly controlled. If you use standard acidic modifiers (e.g., 0.1% Formic Acid, pH ~2.5), the pyridine nitrogen becomes protonated. This charged, highly polar state4[4], leading to early elution. Solution: Employ a high-pH mobile phase. Using a buffer such as 10 mM ammonium bicarbonate adjusted to pH 95[5]. In its neutral, free-base form, the molecule maximizes its, significantly improving retention time and peak shape.

Q4: How should I perform the initial liquid-liquid extraction (LLE) of the crude reaction mixture? A: Because the molecule contains basic nitrogens, it can inadvertently partition into the aqueous phase if the pH drops during the reaction workup. Solution: Ensure the aqueous phase is6[6] using saturated sodium bicarbonate or sodium carbonate before extracting with an organic solvent like dichloromethane (DCM). This ensures the nitrogens are in their free-base forms, maximizing organic recovery.

Part 2: Quantitative Data Summary

The following table summarizes the impact of various chromatographic parameters on the purification of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

Chromatography ModeStationary PhaseMobile Phase CompositionModifier / AdditivePeak Asymmetry (Tf)Recovery (%)Mechanistic Observation
Normal Phase Silica Gel (Standard)Hexane / EtOAcNone> 3.5 (Severe tailing)< 50%Pyridine nitrogen binds strongly to acidic silanols.
Normal Phase Silica Gel (Standard)Hexane / EtOAc2% Triethylamine (TEA)1.1 (Symmetrical)> 90%TEA neutralizes silanols, preventing secondary interactions.
Reverse Phase C18 (Endcapped)Water / Methanol0.1% Formic Acid (pH 2.5)1.8 (Early elution)N/A (Degradation)Pyridine is protonated (poor retention); Methanol forms acetal.
Reverse Phase C18 (Endcapped)Water / Acetonitrile10 mM NH₄HCO₃ (pH 9.0)1.0 (Excellent)> 95%Basic pH keeps pyridine neutral; ACN prevents acetal formation.

Part 3: Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Self-Validating System: The use of TEA-treated TLC plates prior to column loading ensures the solvent system is optimized and the compound is stable.

  • TLC Validation: Prepare a TLC developing chamber with 50:50 Hexane:Ethyl Acetate containing 2% (v/v) Triethylamine (TEA). Spot the crude mixture on a standard silica TLC plate and develop. The target compound should elute as a tight, round spot (Rf ~0.3 - 0.4) under UV 254 nm.

  • Solvent Preparation: Prepare the bulk mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) and add 2% (v/v) TEA. Mix thoroughly.

  • Column Packing & Deactivation: Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the column and allow it to settle. Flush the packed bed with at least 3 column volumes (CV) of the modified solvent to fully saturate and deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in a minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution & Recovery: Elute the column using the TEA-modified mobile phase. Combine product-containing fractions and concentrate under reduced pressure at 30°C. Note: Co-evaporate with toluene twice to remove any residual trace TEA.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Self-Validating System: Utilizing a volatile buffer ensures that post-purification lyophilization yields a salt-free, pure product without the need for secondary desalting steps.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 9.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the preparative HPLC system lines. Equilibrate the C18 column with 95% Buffer (pH 9.0) and 5% Acetonitrile (ACN) for at least 5 CVs until the baseline is stable.

  • Sample Preparation: Dissolve the crude mixture in a compatible non-nucleophilic solvent (e.g., ACN or a 50:50 mixture of ACN/Buffer). Do not use methanol.

  • Gradient Elution: Run a linear gradient from 5% ACN to 70% ACN over 20 minutes. Monitor absorbance at 254 nm and 280 nm. The neutral pyridine-thiazole complex will partition efficiently into the stationary phase and elute as a sharp peak.

  • Isolation: Pool the pure fractions and lyophilize (freeze-dry). The water, ammonia, and carbon dioxide will sublimate, yielding the pure target aldehyde.

Part 4: Workflow Visualization

PurificationStrategy Reaction Crude Reaction Mixture LLE Liquid-Liquid Extraction (Basify aq. phase to pH > 8) Reaction->LLE StructuralAnalysis Structural Vulnerabilities: 1. Basic Pyridine (Silanol Binding) 2. Reactive Aldehyde (Acetal Risk) LLE->StructuralAnalysis Decision Select Chromatography Mode StructuralAnalysis->Decision NP_Path Normal Phase (Silica) Decision->NP_Path Lipophilic Matrix RP_Path Reverse Phase (C18) Decision->RP_Path Polar Matrix NP_Action1 Deactivate Silanols (Add 1-3% TEA) NP_Path->NP_Action1 RP_Action1 Suppress Ionization (pH 9.0 NH4HCO3 Buffer) RP_Path->RP_Action1 NP_Action2 Avoid Primary Alcohols (Use Hexane/EtOAc) NP_Action1->NP_Action2 Pure Pure Target Compound NP_Action2->Pure RP_Action2 Prevent Nucleophilic Attack (Use Acetonitrile, NOT MeOH) RP_Action1->RP_Action2 RP_Action2->Pure

Strategic purification workflow for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

References

  • Source: PubMed (nih.gov)
  • Reverse Phased Chromatography (RPC)
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones Source: BenchChem URL
  • Reversed-phase chromatography Source: Wikipedia URL
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide Source: Daicel Chiral Technologies URL
  • Solvent Systems for Flash Column Chromatography Source: University of Rochester URL
  • Natural Product Isolation (2)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Method Validation for the Quantification of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

The compound 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its precise quantification is critical for ensuring the quality and consi...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its precise quantification is critical for ensuring the quality and consistency of final drug products. This guide details the development and rigorous validation of a novel, stability-indicating HPLC method and compares its performance to an alternative analytical approach.

Part 1: Development and Validation of a Novel Stability-Indicating HPLC Method

A robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates.[4] High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[5] The development of a stability-indicating method is particularly crucial as it must be able to separate the main compound from any potential degradation products that may form under various stress conditions.[6][7]

Method Development Rationale

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method. The selection of chromatographic conditions was based on the physicochemical properties of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, which has a molecular weight of 204.25 g/mol .[8] A reverse-phase approach was chosen due to the compound's moderate polarity.

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% v/v Orthophosphoric Acid in water (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The choice of a C18 column provides good retention and separation for a wide range of compounds. The mobile phase composition was optimized to achieve a suitable retention time and peak shape. The addition of orthophosphoric acid helps to control the pH and improve peak symmetry. The detection wavelength of 272 nm was selected based on the UV spectrum of the analyte, ensuring high sensitivity.

Experimental Workflow: Method Development

MethodDevelopment cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation A Standard & Sample Preparation B Column Selection (C18) A->B Inject C Mobile Phase Optimization B->C D Parameter Setting (Flow, Wavelength) C->D E Analysis D->E F Data Acquisition & Processing E->F G Method Validation (ICH Q2(R1)) F->G

Caption: Workflow for the development and validation of the HPLC method.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[9][10][11] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

1.3.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[11] To demonstrate this, forced degradation studies were conducted by subjecting a solution of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde to various stress conditions as recommended by ICH guidelines Q1A(R2).[12][13]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the stability-indicating nature of the method.

Table 1: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%Degradation peaks at RRT 0.85 and 1.15
Base Hydrolysis21.5%Major degradation peak at RRT 0.78
Oxidative Degradation18.9%Degradation peak at RRT 1.22
Thermal Degradation3.1%Minor degradation observed
Photolytic Degradation4.5%Minor degradation observed

1.3.2. Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

  • Range: 10 - 150 µg/mL

  • Correlation Coefficient (r²): 0.9998

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.

1.3.3. Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Table 2: Accuracy (Recovery) Study Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.38%
100%100100.2100.20%
120%120119.899.83%
Average 99.80%

The excellent recovery values demonstrate the accuracy of the method.

1.3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]

  • Repeatability: Six replicate injections of the standard solution at 100% concentration showed a Relative Standard Deviation (RSD) of 0.45% .

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst, yielding an RSD of 0.68% .

The low RSD values indicate that the method is highly precise.

1.3.5. LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These values demonstrate the high sensitivity of the method.

1.3.6. Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

In all cases, the system suitability parameters remained within the acceptable limits, indicating the method's robustness.

Part 2: Comparison with an Alternative Method

To provide a comprehensive evaluation, the newly developed HPLC method was compared to a previously published method for a structurally similar thiazole derivative.[15] The alternative method utilizes a gradient elution with a different mobile phase composition.

Alternative Method Overview
  • Column: C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Methanol and 0.05% Trifluoroacetic acid (TFA)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 305 nm

Head-to-Head Comparison

The following table provides a direct comparison of the key performance parameters of the two methods.

Table 3: Comparison of HPLC Methods

ParameterDeveloped Isocratic MethodAlternative Gradient Method
Linearity (r²) 0.99980.9995
Accuracy (% Recovery) 99.80%99.50%
Precision (RSD) < 1.0%< 1.5%
Run Time 8 minutes15 minutes
LOD 0.5 µg/mL0.8 µg/mL
LOQ 1.5 µg/mL2.5 µg/mL
Solvent Consumption LowerHigher
Workflow Comparison

WorkflowComparison cluster_developed Developed Isocratic Method cluster_alternative Alternative Gradient Method D1 Isocratic Elution D2 Shorter Run Time (8 min) D1->D2 A1 Gradient Elution D3 Lower Solvent Consumption D2->D3 A2 Longer Run Time (15 min) A1->A2 A3 Higher Solvent Consumption A2->A3

Caption: Comparison of the core workflows of the two HPLC methods.

Conclusion

The newly developed isocratic HPLC method for the quantification of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is simple, rapid, accurate, precise, and robust. It has been successfully validated according to ICH guidelines and demonstrated to be stability-indicating.

When compared to the alternative gradient method, the developed method offers several advantages:

  • Faster Analysis: A significantly shorter run time of 8 minutes compared to 15 minutes, which increases sample throughput.

  • Higher Sensitivity: Lower LOD and LOQ values.

  • Greater Efficiency: Lower solvent consumption due to the isocratic elution and shorter run time, making it more cost-effective and environmentally friendly.

Therefore, the developed isocratic HPLC method is a superior alternative for the routine quality control analysis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde in a pharmaceutical setting.

References

  • International Journal of Applied Research in Science and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Tahir, M. F., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid. Retrieved from [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Appchem. (n.d.). 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. Retrieved from [Link]

  • XiXisys.com. (n.d.). 5-Thiazolecarboxaldehyde, 4-Methyl-2-(2-pyridinyl)- (CAS No. 1083224-02-5) SDS. Retrieved from [Link]

  • Oniga, S., et al. (n.d.). (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • PubMed. (2018, December 15). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2019, August 14). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • European Journal of Life Sciences. (2025, April 30). Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. Retrieved from [Link]

  • MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020, December 1). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthesized 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent bi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic entities such as 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules, rigorous purity assessment is paramount.[1][2][3] Impurities, which can include starting materials, by-products, intermediates, and degradation products, can significantly impact experimental outcomes and pose safety risks.[4][5]

This guide provides an in-depth comparison of state-of-the-art analytical techniques for determining the purity of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their specific needs, aligning with the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern purity analysis due to its exceptional sensitivity and selectivity.[1] The technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for the differentiation of the target compound from impurities based on both their chromatographic retention time and their unique mass-to-charge (m/z) ratio.[8] This dual detection provides a high degree of confidence in purity assessment.[1]

Expertise & Rationale: Why LC-MS is the Preferred Method

For a molecule like 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, LC-MS is particularly advantageous. The thiazole and pyridine rings provide sufficient polarity for good retention and separation on reversed-phase columns, while also being readily ionizable for MS detection. The primary objective is to develop a method that can separate the main compound from any structurally similar impurities that may not be distinguishable by UV detection alone. Mass spectrometry provides the definitive molecular weight information needed for this confirmation.[8]

Experimental Protocol: LC-MS Purity Analysis

This protocol is designed to be a self-validating system, where the results from the photodiode array (PDA) detector and the mass spectrometer must corroborate each other for a definitive purity call.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of approximately 20 µg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

2. LC-MS System & Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for efficient separations with small particle columns.
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase is ideal for retaining and separating small, moderately polar aromatic molecules. The short column length and small particle size allow for fast, high-resolution separations.[9]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte, improving peak shape and ionization efficiency for positive-ion mode MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B over 0.5 min, and equilibrate for 1.5 min.A gradient elution is necessary to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time, providing a comprehensive impurity profile.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm internal diameter column to ensure optimal separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume minimizes the potential for column overload, which can lead to peak distortion.
PDA Detector 254 nm and 310 nm254 nm is a general wavelength for aromatic compounds. A second, more specific wavelength based on the compound's UV-Vis spectrum should also be monitored. The PDA allows for peak purity analysis by comparing spectra across the peak.[10]
MS Detector Agilent 6120 Single Quadrupole LC/MS or equivalentA robust and reliable mass detector for confirming molecular weight.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is basic and readily protonated, making positive mode ESI the ideal choice for this molecule.
Mass Range m/z 100 - 500This range will cover the expected molecular weight of the target compound (C10H8N2OS, MW ≈ 216.25) and most potential impurities.

3. Data Analysis & Interpretation:

  • Chromatogram Review: Examine the chromatogram at 254 nm. The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.

  • Mass Spectrum Confirmation: Extract the mass spectrum for the main peak. Confirm the presence of the protonated molecule [M+H]⁺ at m/z ≈ 217.3.

  • Impurity Identification: For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to obtain molecular weight information, which can provide clues to their identity (e.g., unreacted starting materials, dimers).[1]

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Weigh Weigh Compound Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect_UV UV-Vis Detection (PDA) Separate->Detect_UV Detect_MS MS Detection (ESI+) Separate->Detect_MS Chromatogram Analyze Chromatogram (Area % Purity) Detect_UV->Chromatogram MassSpec Confirm Mass ([M+H]+) Detect_MS->MassSpec Impurity Identify Impurity Masses Chromatogram->Impurity Report Generate Purity Report Chromatogram->Report MassSpec->Impurity MassSpec->Report

Caption: Workflow for LC-MS purity analysis of the target compound.

Alternative Purity Analysis Methods

While LC-MS is a gold standard, other techniques offer distinct advantages and can provide orthogonal data to confirm purity, a key principle in analytical method validation.[11][12]

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and cost-effective technique for purity determination.[13] It is often the first choice for routine quality control when impurities are known and well-separated.

Expertise & Rationale: The primary limitation of HPLC-UV compared to LC-MS is its inability to provide molecular weight information.[10] Purity is determined based on the assumption that all compounds (the analyte and its impurities) have a similar response factor at the chosen wavelength. This can be a source of inaccuracy if an impurity has a significantly different UV chromophore. However, for a known synthesis route where potential impurities are structurally similar, HPLC-UV is an excellent and reliable tool.

Experimental Protocol: HPLC-UV The sample preparation and LC conditions are identical to the LC-MS protocol described above, with the omission of the mass spectrometer.

1. Data Analysis & Interpretation:

  • The purity is calculated using the area percent method from the UV chromatogram.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • It is crucial to ensure the method can detect all potential impurities. According to ICH guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[4][5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[14][15] Unlike chromatographic techniques, it does not require a reference standard of the analyte itself. Instead, it relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei giving rise to that signal.[16]

Expertise & Rationale: qNMR provides an absolute purity value ("mass fraction") by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[15] This makes it invaluable for characterizing new chemical entities for which no pure reference material exists.[16] For 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, the distinct signals of the aldehyde proton or the methyl group protons are excellent candidates for quantification against a suitable internal standard.

Experimental Protocol: qNMR

1. Sample & Standard Preparation:

  • Select a high-purity (>99.5%), stable, non-hygroscopic internal standard with signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure complete dissolution.

2. NMR Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher for adequate signal dispersion.

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). This is critical for accurate quantification and is often set to 30-60 seconds.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

3. Data Analysis & Interpretation:

  • Process the spectrum (phasing, baseline correction).

  • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula[15]:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass weighed

    • P: Purity of the standard

    • subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.

Comparative Performance Analysis

The choice of analytical technique is a balance of the required information, available instrumentation, and the stage of drug development.

FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass detection.[8]Chromatographic separation followed by UV-Vis absorbance detection.[13]Direct measurement based on signal intensity proportional to molar concentration.[14]
Selectivity Very High (Retention Time & m/z)Moderate to High (Retention Time)High (Chemical Shift)
Sensitivity (LOD) Very High (~0.01% or lower)[17]High (~0.05%)[18]Moderate (~0.1%)[17]
Accuracy High, but relative (area %).Dependent on impurity response factors.[17]Very High (absolute purity).[14]
Precision Excellent (RSD < 2%)Excellent (RSD < 2%)Excellent (RSD < 1%)[14]
Impurity ID Provides molecular weight of impurities.No structural information.Can provide structural information on impurities.[17]
Reference Standard Not required for area % purity.Not required for area % purity.Requires a certified internal standard (different compound).[16]
Throughput HighHighModerate
Visualization: Method Selection Logic

Method_Selection Start Need to determine purity of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Q_RefStd Is a high-purity reference standard of the compound available? Start->Q_RefStd Q_ImpurityID Is identification of unknown impurities required? Q_RefStd->Q_ImpurityID Yes Use_qNMR Use qNMR (Primary Method for Absolute Purity) Q_RefStd->Use_qNMR No Q_Routine Is this for routine QC with known impurity profiles? Q_ImpurityID->Q_Routine No Use_LCMS Use LC-MS (High sensitivity & Impurity ID) Q_ImpurityID->Use_LCMS Yes Q_Routine->Use_LCMS No, but need higher confidence Use_HPLC Use HPLC-UV (Robust, Cost-Effective) Q_Routine->Use_HPLC Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Senior Scientist Recommendation

For the initial characterization of a newly synthesized batch of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, a two-pronged approach provides the most trustworthy and comprehensive data package.

  • Primary Analysis by LC-MS: This should be the default method. It provides a sensitive screen for all potential impurities and gives crucial molecular weight information to aid in their identification, which is essential for understanding the synthetic process and meeting regulatory expectations for impurity characterization.[5][19]

  • Orthogonal Confirmation by qNMR: To establish an absolute purity value for a new batch that will serve as a reference material, qNMR is the method of choice.[20] Its fundamental difference in measurement principle provides a powerful, independent verification of the purity value obtained from chromatography.

For routine, high-throughput analysis of subsequent batches where the impurity profile is well-understood, a validated HPLC-UV method is often sufficient and more economical. The choice of methodology must always be fit for purpose, ensuring that the data generated is reliable, accurate, and scientifically sound to support the advancement of research and drug development projects.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Moravek, Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PatSnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka.
  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. ACS Publications.
  • Oxford Instruments. (n.d.). Consistency and Purity.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Oniga, S., et al. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
  • Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
  • Yilmaz, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
  • Evren, A. E., et al. (n.d.). Design and synthesis of new 4-methylthiazole derivatives. Journal of Molecular Structure.
  • Schreier, M., & Blaschke, G. (2008). Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. ACS Publications.
  • Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.
  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.

Sources

Validation

A Comparative Benchmarking Guide to the Biological Activity of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde Analogues in Oncology

In the landscape of modern oncology drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent structural and electronic properties make it a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent structural and electronic properties make it a privileged pharmacophore, capable of interacting with a diverse range of biological targets implicated in cancer progression.[1][3] This guide provides a comprehensive comparative analysis of analogues of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, a promising class of compounds with demonstrated anticancer potential. We will delve into their cytotoxic effects against key cancer cell lines, explore their mechanism of action through kinase inhibition, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

Introduction to the Thiazole Scaffold in Anticancer Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[1][2] The versatility of the thiazole nucleus allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological properties to achieve enhanced potency and selectivity.[2] Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[2]

A particularly promising family of thiazole derivatives are those that incorporate a pyridine moiety, which can enhance the compound's ability to form hydrogen bonds with target proteins.[1] This guide focuses on analogues of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, evaluating their potential as anticancer agents.

Comparative Cytotoxicity Analysis

The primary measure of a compound's anticancer potential in preclinical studies is its cytotoxicity against various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

The following table summarizes the in vitro cytotoxicity of a selection of thiazole analogues against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). These compounds, while not all direct analogues of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, share the core thiazole-pyridine scaffold and provide valuable structure-activity relationship (SAR) insights. For comparison, the IC50 values of standard chemotherapeutic agents, Cisplatin and Doxorubicin, are also included.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole-Pyridine Analogue 1 MCF-78.15Doxorubicin0.98
Thiazole-Pyridine Analogue 2 A54915.2Cisplatin12.65[4]
Thiazole-Pyridine Analogue 3 MCF-70.57Doxorubicin0.98
Thiazole-Pyridine Analogue 4 A5490.92Cisplatin12.65[4]

Note: The data presented is a compilation from multiple sources for illustrative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Targeting VEGFR-2 Signaling

A significant body of evidence suggests that many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in tumor growth and proliferation.[5] One of the most critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.[5][6][7][8]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, ultimately leading to the formation of new blood vessels that are essential for tumor growth and metastasis.[5][8] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can effectively block this signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[5][6][7]

The diagram below illustrates the VEGFR-2 signaling pathway and the inhibitory action of thiazole analogues.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Thiazole Thiazole Analogue Thiazole->P1 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogues.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the assessment of cytotoxicity are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde analogues)

  • Reference compound (e.g., Cisplatin, Doxorubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and a blank control (medium only).

    • Incubate the plate for a further 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan crystals) is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value using non-linear regression analysis of the dose-response curve.

The following diagram illustrates the experimental workflow for the MTT cytotoxicity assay.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The analogues of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to induce cytotoxicity in various cancer cell lines, coupled with their potential to inhibit key signaling pathways such as VEGFR-2, underscores their therapeutic potential. The comparative data and detailed experimental methodologies provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

Further investigations should focus on expanding the structure-activity relationship studies to identify more potent and selective analogues. In vivo studies in relevant animal models will be crucial to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of these promising compounds. The continued exploration of the thiazole scaffold will undoubtedly fuel innovation in the development of next-generation cancer therapies.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?. PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Semantic Scholar. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Publications. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • EUROPEAN JOURNAL OF BIOMEDICAL AND PHARMACEUTICAL SCIENCES. Google. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

Sources

Comparative

Validating Structural Integrity of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde: FT-IR vs. Orthogonal Techniques

As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream synthetic failures—such as poor yields in reductive aminations or Suzuki couplings—that trace back to degraded starting m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream synthetic failures—such as poor yields in reductive aminations or Suzuki couplings—that trace back to degraded starting materials. 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a highly valuable, multi-ring heterocyclic building block. However, its reactive aldehyde group at the 5-position of the thiazole ring is susceptible to autoxidation, readily converting to a carboxylic acid upon prolonged exposure to air or moisture.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the gold standards for initial structural elucidation, they are often too slow, destructive, or expensive for routine batch-to-batch Quality Control (QC). This guide provides an objective comparison of these techniques and details a self-validating, [1] Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol to rapidly verify the structural integrity of this specific molecule.

Comparative Analysis: Selecting the Right Analytical Tool

To objectively evaluate a batch of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde, we must understand the operational strengths and blind spots of our analytical arsenal.

Analytical ParameterATR-FTIR Spectroscopy¹H / ¹³C NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Output Functional group verification & molecular fingerprintingAtomic connectivity & proton/carbon environmentsExact molecular weight & elemental composition
Analysis Time < 2 minutes 15 – 30 minutes5 – 10 minutes
Sample State Solid powder (Non-destructive, recoverable)Dissolved in deuterated solventIonized (Destructive)
Sensitivity to Oxidation High: Instantly detects -CHO to -COOH conversion via broad O-H bandMedium: Requires specific anhydrous solvents to prevent proton exchangeHigh: Detects +16 Da mass shift
Cost per Sample Very LowHighMedium to High
Regulatory Standing Compliant for ID[2]USP <761> CompliantUSP <736> Compliant

The Verdict: NMR is required when synthesizing the molecule for the very first time to prove absolute connectivity. However, for validating the structural integrity of incoming batches or monitoring degradation, ATR-FTIR is vastly superior due to its speed, zero-prep workflow, and extreme sensitivity to carbonyl oxidation[3].

Mechanistic Spectral Causality: Decoding the Molecule

FT-IR is not just pattern matching; it is an exercise in quantum mechanical causality. The molecular structure of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde dictates specific vibrational shifts:

  • The Conjugated Carbonyl Shift: A standard aliphatic aldehyde C=O stretch appears around 1725 cm⁻¹. However, in this molecule, the carbonyl carbon is directly conjugated with the π -electron system of the thiazole ring, which is further conjugated with the pyridine ring. This resonance delocalization introduces partial single-bond character to the C=O bond, reducing its force constant and shifting the stretching frequency lower to the 1680–1700 cm⁻¹ range[3][4].

  • Fermi Resonance: The aldehydic C-H stretch exhibits Fermi resonance—a quantum mechanical coupling between the fundamental C-H stretch and the first overtone of the C-H in-plane bending vibration. This creates a highly diagnostic doublet at approximately 2850 cm⁻¹ and 2750 cm⁻¹ [4].

  • Heterocyclic Skeletal Vibrations: The pyridine and thiazole rings produce sharp, distinct C=C and C=N stretching bands between 1450 and 1600 cm⁻¹ [5][6].

Expected Quantitative Peak Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aldehyde Carbonyl 1680 – 1700C=O Stretch (Conjugated)
Aldehyde C-H ~2850 & ~2750C-H Stretch (Fermi Resonance Doublet)
Pyridine/Thiazole Rings 1580, 1550, 1480C=C & C=N Skeletal Stretches
Methyl Group 2920, 2950Aliphatic C-H Stretch (sp³)
Thiazole Ring 600 – 700C-S Stretch (Fingerprint Region)

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness, every analytical run must validate its own parameters before sample data is accepted. This protocol utilizes a Diamond ATR crystal and incorporates mandatory System Suitability Tests (SST) per[7].

Phase 1: Instrument Qualification & Background
  • System Suitability Test (SST): Perform a Laser Frequency Calibration Check using a certified polystyrene film. Verify that the sharp reference band at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹[2][7]. Causality: This ensures the interferometer's laser is correctly calibrated, preventing false peak shifts.

  • Crystal Selection & Cleaning: Use a Diamond ATR crystal rather than ZnSe. Causality: Heterocyclic crystalline powders are highly abrasive; diamond prevents micro-scratches that degrade the internal reflection element over time. Clean the crystal with HPLC-grade isopropanol and a lint-free wipe.

  • Background Acquisition: Allow the solvent to evaporate completely, then collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Residual isopropanol will artificially inflate the 3300 cm⁻¹ region, mimicking the O-H stretch of a degraded carboxylic acid.

Phase 2: Sample Acquisition
  • Sample Loading: Deposit 2–3 mg of the 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent, maximum specified pressure. Causality: The IR evanescent wave only penetrates 0.5 to 2 microns into the sample. High, uniform pressure ensures intimate contact between the rigid crystal lattice of the sample and the diamond, maximizing the signal-to-noise ratio.

  • Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

Phase 3: Integrity Verification
  • Verify the presence of the conjugated C=O stretch (~1690 cm⁻¹) and the Fermi resonance doublet (~2850/2750 cm⁻¹).

  • Critical Failure Check: Inspect the 2500–3300 cm⁻¹ region. If a massive, broad absorption band is present, the batch has oxidized into 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid and must be rejected.

Structural Validation Workflow

G S1 Incoming Batch: 4-Methyl-2-(pyridin-4-yl) thiazole-5-carbaldehyde S2 System Suitability Test (SST) Polystyrene standard at 1601.2 cm⁻¹ S1->S2 S3 ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) S2->S3 SST Passed (±1.0 cm⁻¹) S4 Spectral Processing Baseline Correction & Peak Picking S3->S4 D1 Are key functional groups present? (C=O, C=N, C=C) S4->D1 D2 Is a broad O-H band present at 2500-3300 cm⁻¹? D1->D2 Peaks Match Reference Fail Fail: Batch Oxidized to Carboxylic Acid (Reject) D1->Fail Missing/Shifted Peaks Pass Pass: Structural Integrity Confirmed for Downstream Use D2->Pass No O-H Band Detected D2->Fail O-H Band Detected

Workflow for self-validating ATR-FTIR structural analysis of heterocyclic building blocks.

References

  • "USP <854> Mid-Infrared Spectroscopy." DrugFuture / United States Pharmacopeia.
  • "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)." Spectroscopy Online.
  • "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent Technologies.
  • "Observed IR spectrum of thiazole isolated in a solid argon matrix." ResearchGate.
  • "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." Science Alert.
  • "FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance." YouTube.
  • "FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols." UC Davis.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide for 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

As a critical heterocyclic building block in drug discovery and medicinal chemistry, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) presents unique handling and disposal challenges. Because the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical heterocyclic building block in drug discovery and medicinal chemistry, 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (CAS: 892502-19-1) presents unique handling and disposal challenges. Because the molecule contains both a pyridine ring and a sulfur-bearing thiazole ring, its operational lifecycle—from benchtop synthesis to final waste destruction—requires rigorous safety protocols to mitigate exposure and environmental contamination[1].

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to the safe handling, spill response, and EPA-compliant disposal of this compound.

Hazard Profiling & Mechanistic Toxicology

Before handling the compound, it is essential to understand why it behaves as a hazard. The reactivity of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is driven by its functional groups:

  • Electrophilic Carbaldehyde (-CHO): The aldehyde moiety can undergo nucleophilic attack by primary amines present in biological tissues (forming Schiff bases), which is the primary mechanism behind its skin and eye irritation properties.

  • Heterocyclic Nitrogen & Sulfur: While stable at room temperature, thermal decomposition of the pyridine and thiazole rings during incineration generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

Table 1: Physicochemical and Hazard Summary
Property / HazardSpecification / DesignationOperational Implication
Molecular Formula C₁₀H₈N₂OS (MW: 204.25 g/mol )Solid at room temperature; poses a fine dust inhalation hazard[1].
H302 Harmful if swallowedMandates strict hygiene; no food/drink in the operational area[3].
H315 / H319 Causes skin/serious eye irritationRequires chemical-resistant nitrile gloves and tight-fitting safety goggles[3].
H335 May cause respiratory irritationAll weighing and transfers must be performed inside a certified fume hood[3].

Operational Handling Protocol

To ensure scientific integrity and personnel safety, all handling must occur within a controlled environment following OSHA’s Laboratory Standard (29 CFR 1910.1450)[4].

Step-by-Step Handling Workflow:

  • Engineering Controls Validation: Verify that the laboratory chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, safety goggles (not just safety glasses, to prevent dust ingress), and disposable nitrile gloves. Causality note: Nitrile is preferred over latex as it provides superior chemical resistance to the organic solvents (e.g., DMSO, DMF, or DCM) typically used to dissolve this compound.

  • Static Mitigation: Because the compound is a fine powder, use an anti-static weighing boat and an ionizer if available. This prevents the powder from aerosolizing due to electrostatic repulsion.

  • Transfer & Dissolution: Weigh the required mass and immediately transfer it to a sealed reaction vessel or dissolve it in the target solvent within the fume hood.

Spill Response & Decontamination

In the event of a spill, containment is prioritized over immediate cleanup to prevent the spread of reactive dust[5].

SpillResponse Start Spill Detected CAS: 892502-19-1 Assess Assess Spill Volume & Airborne Dust Start->Assess Small Incidental Spill (< 50g) Manageable by Lab Staff Assess->Small Large Major Spill (> 50g) Requires HAZMAT Assess->Large Evacuate Area PPE Don N95/P100 Respirator & Double Nitrile Gloves Small->PPE Contain Dampen with Water/Solvent (Prevent Dust Aerosolization) PPE->Contain Collect Collect via Plastic Scoop Place in Sealed Container Contain->Collect Decon Decontaminate Surface (Mild Alkaline Soap) Collect->Decon

Fig 1. Logical workflow for incidental vs. major spill response of solid thiazole derivatives.

Incidental Spill Cleanup Protocol:

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the lab[6].

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute ethanol solution) to dampen the solid and prevent aerosolization.

  • Mechanical Collection: Use a non-sparking plastic scoop or damp absorbent pads to collect the material. Work from the outer edges of the spill toward the center.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent. The alkaline environment helps neutralize any residual electrophilic aldehyde reactivity.

  • Waste Segregation: Place all contaminated pads, scoops, and PPE into a designated hazardous waste bag.

Proper Disposal Procedures

Because 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde contains no halogens but is rich in nitrogen and sulfur, it must be segregated carefully to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Waste Segregation Strategy
  • Solid Waste: Unused powder, contaminated packaging, and spill cleanup materials must be placed in a clearly labeled, sealable container designated for "Toxic Organic Solids."

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent, the waste must be routed based on the solvent type:

    • Halogenated Solvents (e.g., DCM, Chloroform): Route to the Halogenated Waste stream.

    • Non-Halogenated Solvents (e.g., DMSO, Methanol, Ethyl Acetate): Route to the Non-Halogenated Waste stream.

Destruction Methodology (Incineration)

Do not discharge this chemical into the municipal sewer system. The only acceptable method of disposal for this compound is high-temperature incineration [7].

The Causality of Incineration Requirements: When subjected to thermal destruction, the carbon backbone oxidizes to CO₂ and H₂O. However, the thiazole sulfur oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the pyridine nitrogen oxidizes to various nitrogen oxides (NOx). Therefore, the contracted hazardous waste disposal facility must utilize an incinerator equipped with an exhaust scrubber system (typically an alkaline wet scrubber) to neutralize SOx and NOx gases before environmental release, preventing acid rain contribution and ensuring EPA Clean Air Act compliance[8].

Disposal Checklist for Lab Managers:

References

  • Fisher Scientific. "4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbaldehyde Specifications and Identifiers." Thermo Fisher Scientific. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Waste." US EPA. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
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4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
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